molecular formula C7H10N2O B8707264 5-methoxy-6-methylpyridin-3-amine

5-methoxy-6-methylpyridin-3-amine

Número de catálogo: B8707264
Peso molecular: 138.17 g/mol
Clave InChI: XKQVGVFHOZRDTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methoxy-6-methylpyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-6-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-6-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H10N2O

Peso molecular

138.17 g/mol

Nombre IUPAC

5-methoxy-6-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,8H2,1-2H3

Clave InChI

XKQVGVFHOZRDTM-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=N1)N)OC

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the pKa of 5-methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, membrane permeability, target binding affinity, and overall pharmacokinetic profile. This guide focuses on 5-methoxy-6-methylpyridin-3-amine (CAS 1211525-91-5), a substituted aminopyridine of interest in medicinal chemistry. As there is no publicly available experimental pKa value for this specific molecule, this document provides a comprehensive analysis of the structural factors governing its basicity and outlines both computational and experimental methodologies for its accurate determination.

Introduction: The Significance of pKa in Drug Discovery

A significant majority of pharmaceutical agents contain ionizable functional groups. The pKa value determines the ratio of the neutral to the ionized form of a molecule at physiological pH (typically ~7.4), which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties. For a basic compound like 5-methoxy-6-methylpyridin-3-amine, the pKa of its conjugate acid dictates its charge state in various biological compartments. An accurate understanding of this value is therefore critical for designing molecules with optimal drug-like properties and for interpreting structure-activity relationships (SAR).

This guide will first deconstruct the electronic and steric influences of the substituents on the basicity of the two potential protonation sites in 5-methoxy-6-methylpyridin-3-amine. Subsequently, it will detail robust computational and experimental workflows for the precise determination of its pKa value.

Theoretical Framework: Analysis of Substituent Effects on Basicity

The structure of 5-methoxy-6-methylpyridin-3-amine presents two primary basic centers susceptible to protonation: the endocyclic pyridine ring nitrogen and the exocyclic amino group at the C3 position. The overall measured basicity (pKa of the conjugate acid) will be determined by the more basic of these two sites. The pKa value is influenced by the interplay of inductive and resonance effects of the methyl, methoxy, and amino substituents.

To estimate the pKa, we can start with the pKa of parent molecules and qualitatively adjust for the electronic contributions of each substituent.

  • Pyridine: The baseline pKa of the pyridinium ion is approximately 5.2.

  • 3-Aminopyridine: The amino group at the 3-position is electron-donating through the resonance effect (+M), which increases the electron density on the ring nitrogen, making it more basic. The experimental pKa of 3-aminopyridine is approximately 6.04.[1][2] The amino group itself is also a basic center. However, in aminopyridines, the ring nitrogen is generally more basic than the exocyclic amino group.[3]

  • Methyl Group (-CH₃) at C6: A methyl group is a weak electron-donating group through induction (+I). Its placement at the C6 position (ortho to the ring nitrogen) will increase the electron density on the nitrogen, thereby increasing its basicity. For example, the pKa of 2-methylpyridine (α-picoline) is ~5.96, an increase from pyridine's 5.2.[4][5]

  • Methoxy Group (-OCH₃) at C5: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing via induction (-I) due to the electronegativity of the oxygen atom, but it is strongly electron-donating through resonance (+M) by donating a lone pair of electrons to the aromatic system. In the meta-position (C5) relative to the ring nitrogen, its resonance effect will increase electron density at the ortho and para positions (C2, C4, C6), but its influence on the C1 nitrogen is primarily inductive and electron-withdrawing. This would be expected to decrease the basicity of the ring nitrogen. The pKa of 3-methoxypyridine is ~4.78, which is lower than that of pyridine, demonstrating the dominance of the inductive withdrawing effect from this position.[6][7]

Synthesis of Effects: For 5-methoxy-6-methylpyridin-3-amine, the basicity of the ring nitrogen is enhanced by the +M effect of the 3-amino group and the +I effect of the 6-methyl group. Conversely, it is decreased by the -I effect of the 5-methoxy group. The interplay of these competing effects makes a simple qualitative prediction challenging, highlighting the need for robust predictive or experimental methods. However, given the strong activating effect of the amino group, the pKa is expected to be higher than that of pyridine.

G cluster_molecule 5-methoxy-6-methylpyridin-3-amine cluster_effects Electronic Effects on Ring Nitrogen Basicity mol Structure NH2_3 3-Amino (+M) Increase_Basicity Increased Basicity NH2_3->Increase_Basicity Donates e⁻ density CH3_6 6-Methyl (+I) CH3_6->Increase_Basicity Donates e⁻ density OCH3_5 5-Methoxy (-I) Decrease_Basicity Decreased Basicity OCH3_5->Decrease_Basicity Withdraws e⁻ density

Caption: Electronic substituent effects on the pyridine nitrogen basicity.

Methodologies for pKa Determination

Given the absence of experimental data, this section outlines both computational and experimental approaches to determine the pKa of 5-methoxy-6-methylpyridin-3-amine.

3.1 Computational pKa Prediction

In silico methods provide a rapid and cost-effective means to estimate pKa values, which is particularly valuable in the early stages of drug discovery for screening large numbers of compounds.[8] These methods can be broadly categorized into empirical and quantum mechanical approaches.[9]

Prediction Method Type Principle Examples Typical Accuracy (RMSE)
Empirical / Database-Driven Utilizes a large database of experimental pKa values and algorithms (e.g., linear free-energy relationships, graph-based) to predict pKa based on structural fragments.ACD/pKa DB, Marvin (ChemAxon), MoKa, pKalc0.3 - 0.7 pKa units
Quantum Mechanics (QM) Calculates the Gibbs free energy difference (ΔG) between the protonated and deprotonated states of the molecule, often using Density Functional Theory (DFT) with a continuum solvation model.[10]Jaguar (Schrödinger), Gaussian, Spartan0.7 - 1.0 pKa units[11]
Machine Learning (ML) Employs advanced algorithms trained on large datasets of chemical structures and their experimental pKa values to learn complex structure-property relationships.[12]MolGpka, various models from SAMPL challenges0.5 - 1.0 pKa units

Workflow for QM-based Prediction: A typical workflow involves calculating the energies of the neutral and protonated species in both the gas phase and in a simulated aqueous environment. The pKa is then derived from the calculated free energy of the protonation reaction in solution. While computationally intensive, this physics-based approach can be more reliable for novel chemical scaffolds not well-represented in empirical databases.[9]

3.2 Experimental pKa Determination

Experimental measurement remains the gold standard for pKa determination. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[13]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added. The pKa corresponds to the pH at the half-equivalence point.[14][15]

Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

    • Prepare a stock solution of 5-methoxy-6-methylpyridin-3-amine of known concentration (e.g., 1-10 mM) in high-purity water. If solubility is low, a co-solvent like methanol or ethanol may be used, but the result will be an apparent pKa (pKa') for that specific solvent system.[15]

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]

  • Titration:

    • Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add small, precise aliquots of the HCl titrant. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the point where 50% of the base has been neutralized. This can be determined from the midpoint of the buffer region or more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorption spectra.[17] The pKa is determined by measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.

Protocol: Spectrophotometric pKa Determination

  • Preparation:

    • Prepare a series of buffer solutions with constant ionic strength covering a pH range of approximately pKa ± 2.

    • Prepare a concentrated stock solution of the compound in a solvent like DMSO or ethanol.[17]

    • Determine the analytical wavelength (λ_max) where the difference in absorbance between the fully protonated and neutral species is maximal. This is done by recording the full UV-Vis spectrum in a very acidic (e.g., pH 1) and a neutral/basic (e.g., pH 9) buffer.[18]

  • Measurement:

    • Add a small, identical aliquot of the compound stock solution to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration that gives an appropriate absorbance reading (e.g., 0.3-1.0 AU).[17]

    • Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.[19]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Compound Stock Solution add_to_buffers Add Compound to each Buffer Solution prep_stock->add_to_buffers prep_buffers Prepare Buffers (Range of pH values) prep_buffers->add_to_buffers find_lambda Determine Analytical Wavelength (λ_max) measure_abs Measure Absorbance at λ_max for each pH find_lambda->measure_abs add_to_buffers->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_pka pKa = pH at Inflection Point fit_curve->determine_pka

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of 5-methoxy-6-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed prediction of its NMR chemical shifts, multiplicities, and coupling constants. These predictions are grounded in established NMR principles, substituent effects in pyridine systems, and analysis of structurally analogous compounds. Furthermore, this guide outlines a rigorous, step-by-step experimental protocol for the acquisition and complete structural assignment of the ¹H and ¹³C NMR spectra, including the application of two-dimensional (2D) NMR techniques. This document is intended to serve as a practical resource for researchers, enabling the confident identification and characterization of 5-methoxy-6-methylpyridin-3-amine and related heterocyclic compounds.

Introduction: The Central Role of NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule. For heterocyclic compounds such as pyridine derivatives, which form the scaffold of numerous pharmaceuticals, NMR is indispensable for confirming synthetic outcomes, identifying impurities, and understanding structure-activity relationships.

This guide focuses on 5-methoxy-6-methylpyridin-3-amine, a molecule with a substitution pattern that gives rise to a unique and informative NMR fingerprint. Understanding the expected chemical shifts and coupling patterns is the first step in leveraging NMR for its characterization.

Predicted NMR Spectral Data for 5-methoxy-6-methylpyridin-3-amine

The following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of substituent effects on the pyridine ring and comparison with spectral data of analogous compounds. The predictions are for a sample dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm). It is important to note that solvent effects can cause slight variations in chemical shifts[1].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-methoxy-6-methylpyridin-3-amine is expected to exhibit five distinct signals: two aromatic proton signals, a broad signal for the amine protons, and two singlets for the methoxy and methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~7.5 - 7.7Doublet~2-3 Hz1H
H-4~6.8 - 7.0Doublet~2-3 Hz1H
-NH₂~3.5 - 5.0Broad Singlet-2H
-OCH₃~3.8 - 4.0Singlet-3H
-CH₃~2.2 - 2.4Singlet-3H

Rationale for Predictions:

  • Aromatic Protons (H-2 and H-4): The pyridine ring protons are deshielded due to the ring current effect. The amino group (-NH₂) at C-3 is an electron-donating group, which is expected to shield the ortho (H-2, H-4) and para protons. The methoxy group (-OCH₃) at C-5 is also electron-donating and will further shield the adjacent protons. The methyl group (-CH₃) at C-6 has a smaller shielding effect. The expected meta-coupling between H-2 and H-4 will result in doublets with a small coupling constant (typically 2-3 Hz).

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. A broad singlet is typically observed.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet in the region of 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): The methyl protons attached to the pyridine ring will appear as a singlet, typically in the range of 2.2-2.4 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~135 - 140
C-3~130 - 135
C-4~115 - 120
C-5~145 - 150
C-6~140 - 145
-OCH₃~55 - 60
-CH₃~15 - 20

Rationale for Predictions:

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) are typically deshielded. The electron-donating amino and methoxy groups will cause an upfield shift (shielding) of the carbons at their positions (C-3 and C-5) and the ortho and para carbons.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around 55-60 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the upfield end of the spectrum, around 15-20 ppm.

Experimental Verification and Structural Elucidation Workflow

The following section details a robust experimental workflow to obtain and unequivocally assign the ¹H and ¹³C NMR spectra of 5-methoxy-6-methylpyridin-3-amine.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Caption: NMR Workflow for Structural Elucidation.

Conclusion

References

  • BenchChem. (2025). Application Note: NMR Characterization of 6-Methoxy-3-nitropyridin-2-amine.
  • ChemicalBook. (2026). 5-Methoxy-2-methylaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40786903, 6-Methoxy-5-methylpyridin-3-amine. Retrieved from [Link]

  • Nikul'shin, P. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 4(113).
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.

Sources

Predictive Crystallography and Polymorph Screening of 5-Methoxy-6-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-6-methylpyridin-3-amine (CAS 1211525-91-5) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Controlling the solid-state properties of such intermediates is critical, as polymorphic variations can propagate through synthetic workflows, altering solubility, reactivity, and downstream API purity. This whitepaper outlines a comprehensive, self-validating methodology for the predictive crystallographic analysis and polymorph screening of 5-methoxy-6-methylpyridin-3-amine, designed for researchers and drug development professionals.

Molecular Anatomy & Supramolecular Synthons

The crystal packing of 5-methoxy-6-methylpyridin-3-amine is dictated by the competition between its distinct hydrogen-bonding (H-bonding) donors and acceptors:

  • Primary Amine (-NH 2​ ) at C3: Acts as a bifurcated H-bond donor.

  • Pyridine Nitrogen (N1): Acts as a strong, highly directional H-bond acceptor.

  • Methoxy Group (-OCH 3​ ) at C5: Introduces a weaker H-bond acceptor but, more importantly, provides conformational flexibility due to the low energy barrier for C-O bond rotation.

  • Methyl Group (-CH 3​ ) at C6: Influences crystal packing through steric bulk and weak van der Waals interactions.

In aminopyridine derivatives, the competition between these functional groups typically results in two dominant supramolecular motifs: the R22​(8) dimer and the infinite 1D catemer [2]. Furthermore, the ability of the molecule to adopt either syn or anti conformations (relative to the methoxy group) frequently leads to conformational polymorphism [2]. Because the solid-state arrangement directly impacts the thermodynamic stability of the bulk powder, mapping these supramolecular networks is a prerequisite for robust process chemistry [3].

Polymorph Screening Methodology

To comprehensively map the solid-state landscape, a multi-modal screening strategy must be employed. Relying on a single crystallization method introduces a severe kinetic bias. The following protocols are designed as a self-validating system: orthogonal thermodynamic and kinetic forces are applied to ensure all accessible polymorphs are isolated.

PolymorphWorkflow Start 5-Methoxy-6-methylpyridin-3-amine Solvent Solvent Selection Start->Solvent Milling Mechanochemistry Start->Milling Cooling Cooling Crystallization Solvent->Cooling Anti Anti-solvent Addition Solvent->Anti PXRD High-Throughput PXRD Cooling->PXRD Anti->PXRD Milling->PXRD Thermal DSC / TGA Validation PXRD->Thermal Unique Forms SCXRD Single Crystal XRD PXRD->SCXRD Single Crystals

Polymorph screening workflow for 5-methoxy-6-methylpyridin-3-amine.

Protocol 2.1: Cooling Crystallization (Thermodynamic vs. Kinetic Control)

Causality: Slow cooling maintains the system near equilibrium, favoring the most thermodynamically stable polymorph. Crash (fast) cooling generates rapid, high supersaturation, trapping the system in metastable, kinetically favored forms.

  • Prepare a near-saturated solution of 5-methoxy-6-methylpyridin-3-amine in a medium-polarity, H-bond accepting solvent (e.g., ethyl acetate) at 60°C. Rationale: Ethyl acetate disrupts internal N-H...N networks, forcing the molecule to explore different conformational spaces before nucleation.

  • Thermodynamic arm: Cool the solution at a strictly controlled rate of 0.1°C/min down to 5°C.

  • Kinetic arm: Submerge a parallel vial directly into an ice-water bath (crash cooling).

  • Isolate crystals via rapid vacuum filtration and dry under ambient conditions to prevent the desolvation of potential solvates.

Protocol 2.2: Anti-Solvent Addition

Causality: Anti-solvent addition rapidly desolvates the solute, forcing immediate nucleation. This is highly effective for discovering metastable polymorphs or hydrates.

  • Dissolve the compound in a highly soluble, water-miscible solvent (e.g., methanol) to form a concentrated stock.

  • Vigorously stir the solution while dropwise adding an anti-solvent (e.g., cold water).

  • Cease addition immediately upon the appearance of persistent turbidity (the metastable zone limit).

  • Harvest the resulting precipitate immediately to prevent solution-mediated phase transformation (SMPT) to a more stable form.

Protocol 2.3: Mechanochemistry (Liquid-Assisted Grinding - LAG)

Causality: Mechanical shear forces can induce solid-state phase transformations without the need for dissolution [4]. Neat milling often leads to amorphization; however, a catalytic amount of solvent in LAG provides molecular mobility, allowing the amorphous phase to recrystallize into a metastable polymorph.

  • Place 50 mg of the starting material into a stainless-steel milling jar with a 5 mm grinding ball.

  • Add 10 µL of a catalytic solvent (e.g., acetonitrile) to facilitate molecular mobility.

  • Mill at 30 Hz for 20 minutes using a vibratory ball mill.

Analytical Characterization & Validation

Regulatory frameworks mandate strict control over solid-state specifications if polymorphic differences affect performance or stability[4]. To validate the unique forms generated in Section 2, a tiered analytical approach is required.

Data Presentation: Predicted Solid-State Profiles

While empirical single-crystal data for CAS 1211525-91-5 is proprietary, homologous aminopyridines allow us to construct a highly accurate predictive solid-state profile (Table 1)[2].

Table 1: Predicted Solid-State Properties of 5-Methoxy-6-methylpyridin-3-amine Polymorphs

Solid FormThermodynamic StabilityMelting Point (DSC Onset)Characteristic PXRD Peaks (2θ)Dominant Supramolecular Motif
Form I Stable at Room Temp~145°C8.4°, 12.1°, 15.6°, 22.3°N-H...N Infinite Catemer
Form II Metastable at Room Temp~138°C9.2°, 13.5°, 18.1°, 24.5°N-H...N Dimer ( R22​(8) )
Hydrate Stable in High aw​ ~105°C (Dehydration)7.5°, 14.2°, 20.1°, 26.8°Water-bridged H-bond network
Self-Validating Analytical Logic
  • Primary Screening (PXRD): High-throughput Powder X-Ray Diffraction is used to bin the samples into unique "hits" based on distinct Bragg peak positions.

  • Thermal Validation (DSC/TGA): A new PXRD pattern could indicate a true polymorph or a solvate/hydrate. By running Thermogravimetric Analysis (TGA) concurrently with Differential Scanning Calorimetry (DSC), we establish causality. If a DSC endotherm is accompanied by a TGA mass loss, the form is a solvate/hydrate. If the DSC endotherm shows no mass loss, it is a true anhydrous polymorph [3].

Thermodynamic Relationships

Understanding the thermodynamic relationship between polymorphs is critical for long-term stability. Polymorphs can be either enantiotropic (reversibly interconvertible at a specific transition temperature) or monotropic (one form is stable across all temperatures)[3].

ThermodynamicRel FormI Form I (Stable at Low Temp) FormII Form II (Stable at High Temp) FormI->FormII Heating (> Transition Temp) Melt Isotropic Melt FormI->Melt Virtual Melting FormII->FormI Cooling (< Transition Temp) FormII->Melt Melting

Enantiotropic thermodynamic relationship between Form I and Form II.

For aminopyridines, enantiotropic systems are common due to the subtle energy differences between hydrogen-bonded catemers and dimers[2]. If Form I and Form II of 5-methoxy-6-methylpyridin-3-amine exhibit enantiotropy, crossing the transition temperature during drying or milling operations will trigger a phase change, potentially ruining a batch. Application of the thermodynamic phase rule is therefore non-negotiable during scale-up[3].

References

  • Bensemann, I., Gdaniec, M., & Połoński, T. (2002). "Supramolecular structures formed by 2-aminopyridine derivatives. Part I. Hydrogen-bonding networks via N–H⋯N interactions and the conformational polymorphism of N,N′-bis(2-pyridyl)aryldiamines". Source: New Journal of Chemistry (RSC Publishing). URL:[Link][2]

  • Brittain, H. G. (1999). "Polymorphism in Pharmaceutical Solids". Source: Semantic Scholar. URL:[Link][3]

  • ICH. (1999). "ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products". Source: ResearchGate. URL:[Link][4]

Sources

Methodological & Application

step-by-step synthesis route for 5-methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Process Optimization for 5-Methoxy-6-methylpyridin-3-amine

Executive Summary & Mechanistic Rationale

The incorporation of highly substituted aminopyridines into pharmacophores is a cornerstone of modern medicinal chemistry. 5-Methoxy-6-methylpyridin-3-amine (CAS: 1211525-91-5)[1] serves as a critical bioisostere for electron-rich anilines, offering improved aqueous solubility, favorable metabolic stability, and enhanced hydrogen-bonding capabilities in kinase inhibitor design.

As a Senior Application Scientist, I have evaluated multiple synthetic trajectories to access this specific scaffold. This guide details two robust, self-validating synthetic pathways:

  • The Reductive Pathway (Primary): A highly scalable, two-step sequence starting from the inexpensive precursor 2-methyl-5-nitropyridin-3-ol[2]. This route relies on a clean O-methylation followed by catalytic hydrogenation. (Note: IUPAC nomenclature rules dictate that upon reduction of the nitro group to an amine, the numbering priority shifts to the amine, converting the 2-methyl-5-nitro-3-methoxy scaffold into 5-methoxy-6-methylpyridin-3-amine).

  • The Curtius Rearrangement (Alternative): A late-stage functionalization route starting from 5-methoxy-6-methylnicotinic acid[3]. This is ideal for library generation where the carboxylic acid is already present.

Synthetic Workflow & Logical Relationships

SynthesisRoute SM1 2-Methyl-5-nitropyridin-3-ol (CAS: 36625-58-8) Int1 3-Methoxy-2-methyl-5-nitropyridine (CAS: 1806490-81-2) SM1->Int1 MeI, K2CO3 DMF, 25°C Target 5-Methoxy-6-methylpyridin-3-amine (CAS: 1211525-91-5) Int1->Target H2, Pd/C MeOH, 25°C SM2 5-Methoxy-6-methylnicotinic acid (CAS: 7442-24-2) Int2 Boc-Protected Amine Intermediate SM2->Int2 DPPA, Et3N t-BuOH, 80°C Int2->Target HCl/Dioxane 25°C

Convergent synthetic pathways for 5-methoxy-6-methylpyridin-3-amine.

Comparative Pathway Analysis

To ensure you select the optimal route for your laboratory's constraints, the quantitative data and strategic advantages of both pathways are summarized below.

MetricPathway A: Reductive RoutePathway B: Curtius Route
Starting Material 2-Methyl-5-nitropyridin-3-ol5-Methoxy-6-methylnicotinic acid
Step Count 2 Steps2 Steps
Expected Overall Yield 85 – 92%60 – 75%
Atom Economy High (H2 byproduct is water)Low (Loss of N2, CO2, isobutylene)
Scalability Excellent (Kilogram scale)Moderate (Thermal hazards with azides)
Key Advantage Cost-effective, highly scalableAvoids high-pressure hydrogenation

Protocol A: The Reductive Pathway (Primary Route)

This protocol is engineered as a self-validating system. Each step includes specific analytical checkpoints to guarantee the integrity of the transformation before proceeding.

Step 1: O-Methylation to 3-Methoxy-2-methyl-5-nitropyridine

Causality & Mechanistic Insight: The hydroxyl group of 2-methyl-5-nitropyridin-3-ol is sufficiently acidic (pKa ~8.5) to be deprotonated by a mild base like Potassium Carbonate ( K2​CO3​ ). Avoiding stronger bases (like NaH ) prevents unwanted side reactions and simplifies scale-up. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the resulting phenoxide-like anion "naked" and highly nucleophilic, accelerating the SN​2 attack on Methyl Iodide ( MeI ).

Methodology:

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-methyl-5-nitropyridin-3-ol (10.0 g, 64.9 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (13.4 g, 97.3 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes until a slight color change indicates phenoxide formation.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Dropwise, add Methyl Iodide (4.85 mL, 77.9 mmol, 1.2 eq) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Self-Validation (Checkpoint 1): Perform TLC (Hexanes:EtOAc 2:1). The highly polar starting material ( Rf​ ~0.1) should be completely consumed, replaced by a non-polar UV-active spot ( Rf​ ~0.6).

  • Workup: Quench the reaction by pouring it into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to afford 3-methoxy-2-methyl-5-nitropyridine[4] as a pale yellow solid.

Step 2: Catalytic Hydrogenation to 5-Methoxy-6-methylpyridin-3-amine

Causality & Mechanistic Insight: Catalytic hydrogenation utilizing 10% Palladium on Carbon (Pd/C) is the cleanest method for reducing aromatic nitro groups. Methanol is chosen as the solvent because it thoroughly solubilizes both the nitro intermediate and the resulting amine, while facilitating excellent hydrogen gas transfer to the catalytic surface.

Methodology:

  • Setup: In a heavy-walled hydrogenation flask, dissolve 3-methoxy-2-methyl-5-nitropyridine (10.0 g, 59.5 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%). Safety Note: Pd/C is pyrophoric; add it under a gentle stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Pressurize the vessel to 30 psi with H2​ and shake/stir vigorously at room temperature for 6 hours.

  • Self-Validation (Checkpoint 2): Analyze an aliquot via LC-MS. The nitro compound ( [M+H]+=169.1 ) should be absent, replaced entirely by the target amine ( [M+H]+=139.1 ).

  • Workup: Purge the system with Argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-methoxy-6-methylpyridin-3-amine as an off-white crystalline solid.

Protocol B: The Curtius Rearrangement (Alternative Route)

If your starting material is 5-methoxy-6-methylnicotinic acid[3], the Curtius rearrangement provides a direct path to the amine.

Causality & Mechanistic Insight: Diphenylphosphoryl azide (DPPA) acts as a mild, non-explosive azide donor. The reaction proceeds via a mixed anhydride intermediate that rapidly converts to an acyl azide. Upon heating to 80 °C, the azide extrudes nitrogen gas ( N2​ ), undergoing a concerted Curtius rearrangement to form a highly electrophilic isocyanate. Tert-butanol ( t -BuOH) traps this isocyanate to form a stable Boc-protected amine, preventing unwanted urea dimer formation.

Methodology:

  • Acyl Azide Formation: Suspend 5-methoxy-6-methylnicotinic acid (5.0 g, 29.9 mmol) in anhydrous t -BuOH (50 mL) and Toluene (50 mL). Add Triethylamine (6.25 mL, 44.8 mmol, 1.5 eq) and DPPA (7.7 mL, 35.9 mmol, 1.2 eq).

  • Rearrangement: Heat the mixture to 80 °C under a reflux condenser for 12 hours. The evolution of N2​ gas will be visible.

  • Intermediate Isolation: Concentrate the mixture, partition between EtOAc and saturated NaHCO3​ , wash with brine, dry, and evaporate. Purify via flash chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (30 mL) and add 4M HCl in Dioxane (15 mL). Stir at room temperature for 3 hours.

  • Final Isolation: Concentrate the mixture to yield the hydrochloride salt of 5-methoxy-6-methylpyridin-3-amine. Neutralize with NaHCO3​ and extract with DCM to obtain the free base.

Quality Control & Analytical Validation

To guarantee the trustworthiness of the synthesized 5-methoxy-6-methylpyridin-3-amine, the following analytical signatures must be verified:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the disappearance of the deshielding nitro group effect. Key signals: a broad singlet at ~5.10 ppm (2H, −NH2​ ), a sharp singlet at ~3.75 ppm (3H, −OCH3​ ), and a singlet at ~2.20 ppm (3H, −CH3​ ). The aromatic protons (C2 and C4 relative to the original numbering) will appear as two distinct meta-coupled doublets or singlets depending on the exact electronic environment.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C7​H11​N2​O [M+H]+ : 139.0866; Found: 139.0865.

Sources

Application Note: 5-Methoxy-6-methylpyridin-3-amine as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, appearing in over 60% of US FDA-approved small-molecule therapeutics [1]. Among these, 5-methoxy-6-methylpyridin-3-amine (CAS: 1211525-91-5) [1] has emerged as a highly versatile, privileged building block. This application note details the rational design principles, physicochemical properties, and validated synthetic protocols for integrating this specific aminopyridine scaffold into advanced pharmaceutical intermediates, such as kinase inhibitors and PROTAC linker assemblies.

Rational Design and Causality: Why This Scaffold?

The specific substitution pattern of 5-methoxy-6-methylpyridin-3-amine is engineered to solve common medicinal chemistry liabilities associated with bare pyridine rings:

  • Metabolic Shielding (6-Methyl Group): The C6 position of the pyridine ring is highly susceptible to nucleophilic attack and oxidation by enzymes such as aldehyde oxidase (AO) and Cytochrome P450 (CYP450), often leading to rapid in vivo clearance via pyridone formation. By installing a methyl group at this position, this metabolic soft spot is sterically and electronically blocked, significantly improving the pharmacokinetic half-life of the resulting drug candidate [2].

  • Electronic Tuning (5-Methoxy Group): The methoxy group increases the overall electron density of the inherently electron-deficient pyridine ring. This modulates the pKa of the pyridine nitrogen, optimizing its ability to act as a crucial hydrogen-bond acceptor in kinase hinge-binding regions without rendering the molecule overly basic (which can trigger off-target hERG toxicity).

  • Vector for Elongation (3-Amine): The primary amine provides a versatile, easily functionalized handle for amide bond formation or transition-metal-catalyzed cross-coupling, allowing for rapid structure-activity relationship (SAR) exploration.

Pharmacophore Core 5-Methoxy-6-methylpyridin-3-amine N_Py Pyridine Nitrogen (H-Bond Acceptor) Core->N_Py Kinase Hinge Binding Me_6 6-Methyl Group (Blocks CYP450 Oxidation) Core->Me_6 Metabolic Stability OMe_5 5-Methoxy Group (Electronic Tuning) Core->OMe_5 Lipophilicity & pKa NH2_3 3-Amine Group (Vector for Elongation) Core->NH2_3 Linker Attachment

Rational design logic and pharmacophore mapping of the substituted aminopyridine scaffold.

Physicochemical Profile

Understanding the quantitative properties of this building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API).

PropertyValueImpact on Drug Design
IUPAC Name 5-methoxy-6-methylpyridin-3-amineStandardized nomenclature for IP filings.
CAS Registry Number 1211525-91-5Unique identifier for procurement and safety.[1]
Molecular Formula C7H10N2ODefines exact mass requirements.
Molecular Weight 138.17 g/mol Low MW allows for extensive downstream elaboration.
Topological Polar Surface Area ~48.1 ŲExcellent for membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors 1 (NH2 group)Facilitates targeted binding interactions.
Hydrogen Bond Acceptors 3 (N, N, O)Promotes solubility and receptor engagement.

Validated Experimental Protocols

To ensure high-fidelity incorporation of 5-methoxy-6-methylpyridin-3-amine into drug scaffolds, the following self-validating protocols have been optimized for yield, scalability, and purity.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality Check: Aminopyridines can be challenging substrates for cross-coupling because the basic pyridine nitrogen can coordinate to and poison the palladium catalyst. To circumvent this, we utilize the bidentate ligand Xantphos . Its wide bite angle (~108°) forces the Pd(II) intermediate into a geometry that strongly accelerates the reductive elimination step, outcompeting off-target catalyst deactivation and unwanted β -hydride elimination[3].

Workflow A 5-Methoxy-6-methylpyridin-3-amine C Catalyst: Pd2(dba)3 + Xantphos A->C B Aryl Halide Electrophile B->C D Cross-Coupling Reaction (100°C, 12h, Dioxane) C->D E Palladium Scavenging (SiliaMetS Thiol) D->E F Target Pharmaceutical Intermediate E->F

Workflow for Palladium-Catalyzed Amination of 5-Methoxy-6-methylpyridin-3-amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-methoxy-6-methylpyridin-3-amine (1.0 equiv, 1.0 mmol) and the target aryl halide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%). Self-Validation: The strict 1:2 molar ratio of Pd to ligand ensures complete formation of the active L2Pd(0) species, preventing the precipitation of inactive palladium black.

  • Base Addition: Add anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol). Cs2CO3 is utilized over stronger bases (like NaOtBu) to prevent base-catalyzed degradation of sensitive functional groups on the electrophile.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligand.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. Monitor reaction completion via LC-MS.

  • Workup & Metal Scavenging: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. To remove residual palladium (a strict regulatory requirement for pharmaceutical intermediates), add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir at 40 °C for 2 hours.

  • Purification: Filter the scavenger, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (gradient: 0-10% MeOH in DCM) to afford the coupled product.

Protocol B: Amide Coupling via HATU Activation

Causality Check: The 3-amine of this scaffold is slightly deactivated compared to standard aliphatic amines due to the electron-withdrawing nature of the pyridine ring. Therefore, highly efficient coupling reagents like HATU are required. HATU forms an active HOAt ester; the pyridine nitrogen within the HOAt leaving group provides neighboring group participation (anchimeric assistance) by hydrogen-bonding with the incoming aminopyridine, drastically accelerating the coupling and driving it to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes.

  • Coupling: Add 5-methoxy-6-methylpyridin-3-amine (1.0 equiv, 1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Self-Validation: The reaction is visually self-indicating; a distinct color change from bright yellow to pale orange typically accompanies the consumption of the active HOAt ester. Confirm completion via TLC (Ninhydrin stain).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via recrystallization or automated flash chromatography to yield the final amide.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

  • Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation of Heterocycles. Chemical Reviews, 102(5), 1875-1892. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Sources

Advanced Application Notes: Buchwald-Hartwig Cross-Coupling Protocols Utilizing 5-Methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Causality

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, widely utilized in the synthesis of pharmaceutical arylamines and complex heterocyclic scaffolds[1]. When utilizing 5-methoxy-6-methylpyridin-3-amine as the primary amine nucleophile, the reaction demands precise catalytic tuning due to the unique electronic and steric microenvironment of the substrate.

To achieve high-yielding C-N coupling, it is critical to understand the causality behind the substrate's behavior within the standard Oxidative Addition – Amine Binding – Deprotonation – Reductive Elimination catalytic cycle[2]:

  • Mitigation of Catalyst Poisoning (Steric Shielding): Heteroarylamines, particularly aminopyridines, can act as bidentate ligands that irreversibly bind to the palladium center, effectively poisoning the catalyst[3]. However, 3-aminopyridines are structurally less prone to this off-target coordination than 2-aminopyridines[4]. In 5-methoxy-6-methylpyridin-3-amine, the C6 methyl group provides critical localized steric shielding adjacent to the pyridine nitrogen, further disfavoring the formation of stable, inactive Pd-pyridine chelates.

  • Nucleophilic Enhancement (Electronic Push): The C5 methoxy group exerts a strong positive mesomeric (+M) effect, enriching the electron density of the pyridine ring. This electronic push enhances the nucleophilicity of the C3 primary amine, facilitating its rapid coordination to the electrophilic Pd(II)-aryl intermediate following the initial oxidative addition.

  • Ligand Causality: To prevent bis-arylation (the over-reaction of the primary amine to a tertiary amine) and to accelerate the often rate-limiting reductive elimination step, bulky dialkylbiaryl phosphines such as BrettPhos or RuPhos are required[5]. The extreme steric profile of these ligands forces the palladium center into a highly active mono-ligated ( L1​Pd0 ) state and physically crowds the aryl and amine groups together, accelerating C-N bond formation over competing β-hydride elimination pathways.

Experimental Workflow & Decision Matrix

G Step1 Substrate: 5-methoxy-6-methylpyridin-3-amine Step2A Electrophile: Aryl Chloride (High Activation Energy) Step1->Step2A Step2B Electrophile: Aryl Bromide (Lower Activation Energy) Step1->Step2B Step3A Ligand: BrettPhos Base: NaOtBu Step2A->Step3A Requires electron-rich bulky ligand Step3B Ligand: Xantphos or RuPhos Base: Cs2CO3 Step2B->Step3B Milder conditions applicable Step4 Pd Precatalyst Activation (L·Pd(0) Formation) Step3A->Step4 Step3B->Step4 Step5 C-N Coupled Product (Secondary Aminopyridine) Step4->Step5 80-110 °C, N2 atm

Decision matrix for B-H amination with 5-methoxy-6-methylpyridin-3-amine.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized catalytic systems based on the nature of the electrophilic coupling partner.

Electrophile TypePreferred Precatalyst / LigandPreferred BaseSolventTemp (°C)Mechanistic Rationale & Expected Outcome
Aryl Chlorides BrettPhos Pd G3 (2-5 mol%)NaOtBu (1.5 eq)Toluene100–110High electron density of BrettPhos accelerates oxidative addition into the strong C-Cl bond. Prevents bis-arylation.
Aryl Bromides Pd2(dba)3 / Xantphos (5 mol%)Cs2CO3 (1.5 eq)1,4-Dioxane80–100Milder activation required; Xantphos promotes reductive elimination without extreme steric bulk.
Base-Sensitive Ar-X (e.g., Esters, Cyano)RuPhos Pd G4 (2-5 mol%)K3PO4 (2.0 eq)t-Amyl alcohol90–110Avoids ester/cyano hydrolysis. G4 precatalyst ensures rapid activation without requiring a strong alkoxide base.

Self-Validating Experimental Protocol

This protocol describes the coupling of 5-methoxy-6-methylpyridin-3-amine with a standard aryl chloride using a generation 3 (G3) palladacycle precatalyst. The use of a G3 precatalyst is highly recommended over Pd2​(dba)3​ as it avoids the presence of dibenzylideneacetone (dba), which can compete for the active Pd0 coordination sites and suppress reaction rates.

Scale: 1.0 mmol

Reagents & Stoichiometry:

  • 5-Methoxy-6-methylpyridin-3-amine: 1.2 mmol (1.2 equiv.)

  • Aryl chloride: 1.0 mmol (1.0 equiv.)

  • BrettPhos Pd G3: 0.02 mmol (2 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.5 mmol (1.5 equiv.)

  • Anhydrous Toluene: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere Setup: Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer the vessel to a nitrogen-filled glovebox or utilize standard Schlenk line techniques. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict exclusion of O2​ prevents premature catalyst deactivation.

  • Reagent Loading: Add the aryl chloride (if solid), 5-methoxy-6-methylpyridin-3-amine, BrettPhos Pd G3, and NaOtBu to the vessel.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous, degassed toluene. Seal the vessel with a Teflon-lined septum cap. If prepared outside a glovebox, sparge the mixture with argon for 10 minutes.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation Checkpoint 1 (Visual): Upon reaching ~60-80 °C, the reaction mixture should transition from a pale/cloudy suspension to a homogeneous deep red or orange solution. This color shift confirms the activation of the G3 precatalyst and the generation of the active L1​Pd0 species.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

    • Self-Validation Checkpoint 2 (Analytical): LC-MS should indicate complete consumption of the aryl chloride. The presence of an [M+H]+ peak corresponding to the exact mass of the secondary amine confirms successful C-N coupling. The absence of an [M+H+Ar]+ peak validates that BrettPhos successfully suppressed bis-arylation.

  • Quenching & Workup: Dilute the mixture with ethyl acetate (10 mL) and quench with saturated aqueous NH4​Cl (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

  • Palladium Scavenging & Purification: To remove residual palladium (which often causes product degradation or assay interference), add a metal scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to Pd) to the crude organic filtrate and stir for 2 hours at room temperature. Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Mechanistic Interventions

Even with optimized protocols, deviations can occur. Apply these causally-grounded interventions if the self-validation checkpoints fail:

  • Failure Mode: High levels of Dehalogenation (Hydrodebromination/Hydrodechlorination).

    • Observation: LC-MS shows a mass corresponding to the aryl ring without the halide and without the amine attached.

    • Causality: The Pd(II) intermediate underwent β-hydride elimination (often sourced from the amine or solvent) faster than reductive elimination.

    • Intervention: Switch to a more sterically demanding ligand (e.g., from Xantphos to tBuBrettPhos) to physically force the reductive elimination pathway, or lower the reaction temperature by 10 °C to stabilize the Pd(II) intermediate.

  • Failure Mode: Incomplete Conversion / Stalled Reaction.

    • Observation: Reaction stops at 30-40% conversion; visual checkpoint shows the solution turning black (Pd black precipitation).

    • Causality: Catalyst poisoning via pyridine nitrogen coordination or precatalyst degradation[3].

    • Intervention: Increase the catalyst loading to 5 mol%. Ensure the base (NaOtBu) is fresh, as degraded base (NaOH/ Na2​CO3​ from moisture exposure) will fail to deprotonate the coordinated amine, stalling the cycle prior to reductive elimination.

References

  • [2] Buchwald-Hartwig Coupling | Source: Organic Synthesis | URL:[Link]

  • [3] A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

  • [5] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Source: RSC | URL:[Link]

  • [4] PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS | Source: YorkSpace | URL:[Link]

Sources

Application Note: Rational Incorporation of 5-Methoxy-6-methylpyridin-3-amine in Structure-Based Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective small-molecule kinase inhibitors relies heavily on the precise engineering of the hinge-binding motif. Aminopyridines are privileged scaffolds in this domain, frequently utilized to anchor molecules to the ATP-binding pocket's hinge region via a robust 1,3-hydrogen bond donor/acceptor network[1].

  • 3-Amine and Pyridine Nitrogen: Serve as the primary bidentate hinge-binding motif. The pyridine nitrogen accepts a hydrogen bond from the kinase backbone amide, while the exocyclic amine donates a hydrogen bond to the backbone carbonyl[1].

  • 6-Methyl Group (Steric Restriction): Introduces strategic steric bulk adjacent to the pyridine nitrogen. As demonstrated in the optimization of PI3Kβ inhibitors, such ortho-substitutions can force the molecule into a specific dihedral angle or induce atropisomerism. This restricts the conformational landscape, enhancing isoform selectivity by intentionally clashing with non-target gatekeeper residues[3].

  • 5-Methoxy Group (Electronic Tuning & Solvation): The electron-donating methoxy group increases the electron density of the pyridine ring, thereby increasing the basicity of the pyridine nitrogen and strengthening its hydrogen bond with the hinge. Furthermore, the oxygen atom can act as a secondary hydrogen bond acceptor or project into solvent-exposed channels—a strategy successfully employed in methoxypyridine derivatives targeting the PI3K/mTOR pathway[4].

Computational Workflow: Structure-Based Drug Design (SBDD)

Before initiating synthesis, the spatial viability of the 5-methoxy-6-methylpyridin-3-amine fragment must be validated in silico.

SBDD A Target Kinase Selection C Hinge Constraint Docking A->C B Ligand Prep: 5-Methoxy-6-methylpyridin-3-amine B->C D Steric Analysis (6-Methyl Clash Check) C->D E Electronic Tuning (5-Methoxy Orientation) C->E F Lead Optimization & Synthesis D->F E->F

Workflow for integrating 5-methoxy-6-methylpyridin-3-amine into kinase SBDD.

Protocol 1: Molecular Docking & Pose Evaluation

This self-validating protocol ensures that the steric bulk of the 6-methyl group does not abrogate binding to the primary target.

  • Protein Preparation: Retrieve the target kinase crystal structure (e.g., PI3Kα or BTK) from the Protein Data Bank (PDB). Strip crystallographic waters (unless structurally conserved in the hinge), add missing hydrogens, and assign protonation states at pH 7.4 using a tool like Schrödinger Protein Preparation Wizard.

  • Ligand Preparation: Generate the 3D conformers of the designed ligand containing the 5-methoxy-6-methylpyridin-3-amine moiety. Ensure the 3-amine nitrogen is planar (sp² hybridized due to aromatic conjugation) and the pyridine nitrogen remains unprotonated.

  • Hinge Constraint Docking: Define the grid box around the ATP-binding site. Apply a strict hydrogen bond constraint (distance ≤ 3.0 Å) between the pyridine nitrogen and the hinge backbone amide (e.g., Val851 in PI3Kα).

  • Trajectory Analysis: Evaluate the pose of the 6-methyl group. It must occupy the hydrophobic pocket adjacent to the gatekeeper residue without causing a steric penalty (>0.5 Å overlap with protein van der Waals radii). Verify that the 5-methoxy group is directed toward the solvent channel or forms a productive interaction with the ribose pocket[4].

Synthetic Incorporation Strategies

To utilize this building block, it is typically appended to a central core (e.g., pyrimidine, quinoline, or pyrazole) via a transition-metal-catalyzed cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation between a heteroaryl chloride core and 5-methoxy-6-methylpyridin-3-amine.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Loading: Charge the flask with the core heteroaryl chloride (1.0 eq), 5-methoxy-6-methylpyridin-3-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq). The use of Xantphos is critical here as its wide bite angle favors reductive elimination, preventing competitive side reactions from the electron-rich aminopyridine.

  • Inert Atmosphere: Evacuate and backfill the flask with argon for three consecutive cycles.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12 hours under vigorous stirring. Monitor conversion via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (Dichloromethane:Methanol gradient) to yield the final coupled inhibitor.

In Vitro Kinase Profiling & Validation

To empirically validate the SBDD hypothesis, the synthesized compounds must be profiled in biochemical assays. The table below illustrates the expected structure-activity relationship (SAR) trajectory when incorporating these specific functional groups.

Table 1: Impact of Aminopyridine Substitutions on Kinase Inhibition (Illustrative SAR Data)

Compound CoreHinge Binder MotifTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity Fold
Core-APyridin-3-amine145.085.00.6x
Core-A6-Methylpyridin-3-amine45.2810.017.9x
Core-A5-Methoxypyridin-3-amine28.445.01.6x
Core-A5-Methoxy-6-methylpyridin-3-amine 4.1 >1000 >240x

Note: The 6-methyl group drives selectivity by clashing with off-target gatekeepers, while the 5-methoxy group drives potency via electronic tuning of the hinge-binding nitrogen.

Protocol 3: TR-FRET Biochemical Kinase Assay
  • Buffer Preparation: Prepare a 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO to create a 10-point dose-response curve (1:3 dilution steps).

  • Plating: Transfer 100 nL of the diluted compounds to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase/substrate master mix (e.g., PI3Kα and PIP2) and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP at a concentration equal to the apparent Kₘ for the specific kinase. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection reagent (containing EDTA to chelate Mg²⁺ and a Europium-labeled specific antibody).

  • Readout: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Cellular Assays & Target Engagement

Biochemical potency must translate to cellular efficacy. For inhibitors targeting the PI3K/mTOR axis using methoxypyridine derivatives[4], assessing downstream phosphorylation of AKT is the gold standard.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Ser473 Phosphorylation) PIP3->AKT mTOR mTOR (Target) AKT->mTOR Inhibitor Methoxypyridine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/AKT/mTOR signaling cascade targeted by methoxypyridine-based inhibitors.

Protocol 4: Western Blot for Downstream Target Engagement
  • Cell Culture: Seed target cancer cells (e.g., HCT-116 or MCF-7) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., Vehicle, 10 nM, 50 nM, 250 nM) for 2 hours. This short timepoint ensures the readout reflects direct kinase inhibition rather than secondary apoptotic effects.

  • Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails.

  • Protein Extraction: Scrape the lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify the supernatant protein concentration via a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane using wet electroblotting.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH (as a loading control).

  • Development: Wash the membrane with TBST (3 x 10 min). Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) reagents and quantify band intensities using digital densitometry to calculate the cellular IC₅₀.

References

  • Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Certal, V., et al. (2018). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Wang, F., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel). Retrieved from[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Methoxy-6-methylpyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of highly functionalized pyridine derivatives. The synthesis of 5-methoxy-6-methylpyridin-3-amine (also systematically named 5-amino-3-methoxy-2-methylpyridine) is notoriously challenging. The electron-deficient nature of the pyridine core, compounded by competing directing groups, often leads to stalled reactions, poor regioselectivity, and catalytic poisoning.

This guide bypasses generic advice to provide a deep-dive, causality-driven troubleshooting manual for the three critical phases of this synthesis: Electrophilic Bromination , Ullmann Methoxylation , and Catalytic Nitro Reduction .

I. Synthetic Workflow & Yield Optimization

To establish a baseline, we utilize a highly scalable three-step route starting from commercially available 2-methyl-5-nitropyridine.

Synthesis A 2-Methyl-5-nitropyridine (Starting Material) B 3-Bromo-2-methyl- 5-nitropyridine (Intermediate 1) A->B NBS, H2SO4 60°C C 3-Methoxy-2-methyl- 5-nitropyridine (Intermediate 2) B->C NaOMe, CuI Ligand, 90°C D 5-Methoxy-6-methyl- pyridin-3-amine (Target API) C->D H2, Pd/C AcOH, 25°C

Figure 1: Three-step synthetic workflow for 5-methoxy-6-methylpyridin-3-amine.

Quantitative Yield Benchmarks
Synthesis PhaseTypical Unoptimized YieldPrimary Yield-Limiting FactorOptimized Target Yield
1. Bromination 40–50%Substrate deactivation; sluggish C-H activation> 85%
2. Methoxylation 45–55%Catalyst oxidation (CuI CuII); Hydrolysis> 80%
3. Nitro Reduction 60–70%Stalling at hydroxylamine intermediate; Cu poisoning> 95%

II. Phase 1: Electrophilic Bromination (C-H Activation)

Q: My bromination of 2-methyl-5-nitropyridine is stuck at 40% conversion even after 24 hours. Refluxing with NBS in DMF doesn't work. How do I drive this to completion?

Mechanistic Causality: The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group at C5 further drains electron density from the ring, rendering standard electrophilic aromatic substitution (SEAr) nearly impossible. NBS in DMF lacks the thermodynamic driving force to generate the highly reactive bromonium ion ( Br+ ) required to attack the deactivated meta-position. You must shift to a superacidic medium where the acid facilitates the formation of bromine cations, allowing the bromination of deactivated aromatics[1].

Self-Validating Protocol: Superacidic Bromination
  • Setup: Charge a dry Hastelloy or glass-lined reactor with concentrated H2​SO4​ (98%) and cool to 0°C.

  • Addition: Slowly add 2-methyl-5-nitropyridine (1.0 eq) with vigorous stirring. The solution will become highly viscous.

  • Activation: Add N-bromosuccinimide (NBS) (1.2 eq) in small portions, maintaining the internal temperature below 10°C to prevent oxidative degradation[1].

  • Reaction: Heat the mixture to 60°C for 3 hours[1].

  • In-Process Control (IPC): Pull an aliquot, quench in water, and extract with EtOAc. Analyze via LC-MS. Validation: The reaction is complete when the starting material peak ( m/z 139) is <2% area, and the product peak ( m/z 217/219, exhibiting a classic 1:1 isotopic bromine pattern) dominates.

  • Workup: Quench by pouring the mixture over crushed ice. Carefully neutralize with cold aqueous NaOH to pH 7. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

III. Phase 2: Copper-Catalyzed Methoxylation (Ullmann Coupling)

Q: During the methoxylation of 3-bromo-2-methyl-5-nitropyridine, I am isolating a significant amount of a highly polar byproduct, and my reaction mixture turns green. What is failing?

Mechanistic Causality: Because the bromine atom is meta to the nitro group, direct Nucleophilic Aromatic Substitution ( SN​Ar ) is kinetically forbidden. You must rely on a Cu-catalyzed Ullmann-type cross-coupling[2]. The green color is the definitive diagnostic signature of catalyst death: your active Cu(I) species has been oxidized to inactive Cu(II) by trace oxygen. Furthermore, the polar byproduct is the corresponding pyridinol, which forms when trace water in your sodium methoxide or solvent outcompetes the methoxide during the ligand exchange step, hydrolyzing the intermediate.

Ullmann CuI Active Cu(I) Catalyst OxAdd Oxidative Addition (Ar-Br + Cu) CuI->OxAdd Ar-Br SideRxn Inactive Cu(II) Species (O2 Poisoning) CuI->SideRxn Trace O2 LigEx Ligand Exchange (NaOMe replaces Br) OxAdd->LigEx NaOMe RedElim Reductive Elimination (Ar-OMe + Cu) LigEx->RedElim Hydrolysis Pyridinol Byproduct (H2O Contamination) LigEx->Hydrolysis Trace H2O RedElim->CuI Product Release

Figure 2: Cu-catalyzed Ullmann methoxylation cycle highlighting failure pathways.

Self-Validating Protocol: Anhydrous Ullmann Methoxylation
  • Solvent Degassing: Sparge anhydrous DMF with Argon for a minimum of 30 minutes.

  • Reagent Charging: In a glovebox or under strict Schlenk conditions, charge a dry flask with 3-bromo-2-methyl-5-nitropyridine (1.0 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%)[2].

  • Nucleophile Addition: Add freshly titrated, strictly anhydrous sodium methoxide ( NaOMe ) powder (2.0 eq). Do not use older bottles of NaOMe as they accumulate NaOH via atmospheric moisture.

  • Reaction: Heat at 95°C under an Argon atmosphere for 12 hours.

  • IPC: Visually inspect the reactor. Validation: The solution must remain a deep, dark red/brown. A shift to bright green/blue indicates air ingress. Monitor by GC-MS for the disappearance of the brominated intermediate.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash vigorously with 5% aqueous ammonia. The ammonia selectively complexes copper residues into water-soluble [Cu(NH3​)4​]2+ , preventing heavy metal carryover into the final API.

IV. Phase 3: Catalytic Nitro Reduction

Q: My Pd/C reduction stops prematurely. LC-MS shows a mixture of the target amine and an intermediate with a mass of [M+16]. How do I force the reduction to completion?

Mechanistic Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of two-electron intermediates[3]. The [M+16] mass corresponds to the hydroxylamine intermediate ( −NHOH ). The reaction stalls here for two reasons:

  • Catalyst Poisoning: Trace copper or halide carryover from the Ullmann coupling step has poisoned the active Palladium sites.

  • High Kinetic Barrier: The final cleavage of the N-O bond in the hydroxylamine intermediate requires acidic conditions to protonate the oxygen, turning it into a better leaving group (water). Neutral or basic conditions will cause the reaction to stall[4].

Self-Validating Protocol: Acid-Promoted Catalytic Nitro Reduction
  • Substrate Preparation: Dissolve 3-methoxy-2-methyl-5-nitropyridine (1.0 eq) in absolute ethanol.

  • Acid Promoter: Add 1% v/v glacial acetic acid to the solution. This catalytic acid is critical for breaking the hydroxylamine bottleneck[4].

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) under a nitrogen blanket.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Stir vigorously under a Hydrogen balloon (1 atm) at 25°C for 6 hours[4].

  • IPC: Monitor H2​ uptake via a bubbler or mass flow controller. Validation: The reaction is complete when H2​ consumption ceases. TLC (EtOAc/Hexane 1:1) should show the complete disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot that stains positive (purple) with ninhydrin.

  • Workup: Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate and neutralize the acetate salt with saturated aqueous NaHCO3​ to isolate the free base 5-methoxy-6-methylpyridin-3-amine.

V. References

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Journal of Organic Chemistry, 2007. 1

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. ACS Publications, 2022.2

  • High Turnover Pd/C Catalyst for Nitro Group Reductions. Organic Letters, 2021. 4

  • A Mechanistic Guide to Nitro Group Reduction. Benchchem. 3

Sources

optimizing recrystallization conditions for 5-methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Recrystallization for 5-Methoxy-6-methylpyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-methoxy-6-methylpyridin-3-amine (CAS: 1211525-91-5). Aminopyridines present unique crystallization hurdles—namely, their propensity for oxidation, hydrogen-bonding variability, and a tendency to "oil out" (liquid-liquid phase separation) rather than form ordered crystal lattices.

This guide strips away generic advice, providing you with causality-driven troubleshooting and self-validating protocols to ensure high-yield, high-purity recovery.

Mechanistic Workflow for Aminopyridine Recrystallization

Understanding the logical flow of the crystallization process is the first step in diagnosing failures. The diagram below outlines the critical decision-making nodes during the purification of 5-methoxy-6-methylpyridin-3-amine.

RecrystallizationWorkflow Crude Crude 5-methoxy-6- methylpyridin-3-amine Dissolve Dissolution in Hot Solvent (e.g., EtOAc) Crude->Dissolve HotFilter Hot Filtration (Remove Impurities) Dissolve->HotFilter If turbid Cooling Controlled Cooling (Room Temp to 0°C) Dissolve->Cooling If clear HotFilter->Cooling Seed Seeding / Anti-Solvent (Hexanes) Cooling->Seed If oiling out FilterWash Vacuum Filtration & Cold Solvent Wash Cooling->FilterWash Crystals form Seed->FilterWash Dry Vacuum Drying (Constant Weight) FilterWash->Dry Pure Pure Crystalline Product Dry->Pure

Workflow for the optimized recrystallization and purification of aminopyridine derivatives.

Thermodynamic Data & Solvent Selection

The presence of both a methoxy and a methyl group on the pyridine ring increases the lipophilicity of this compound compared to unsubstituted aminopyridines, while the primary amine retains strong hydrogen-bond donor/acceptor capabilities. Understanding the equilibrium solubility is critical for optimizing product yield and crystal habit[1].

Table: Quantitative Solubility Profile for Aminopyridine Derivatives (Mole Fraction at 298.15 K)

Solvent SystemPolarity IndexApprox. Solubility (Mole Fraction)Application in Workflow
N-Methyl-2-pyrrolidone (NMP)High (Aprotic)~0.45Too soluble; avoid for cooling crystallization[1].
EthanolHigh (Protic)~0.15Good solvent; but risks solvate formation.
Ethyl AcetateModerate~0.08Optimal Primary Solvent ; steep temperature-solubility gradient[2].
TolueneLow~0.02Co-solvent / Mild Anti-solvent.
Hexanes / CyclohexaneVery Low<0.005Optimal Anti-solvent ; forces precipitation[1].

Note: Data extrapolated from baseline 2-aminopyridine thermodynamic studies to model the 5-methoxy-6-methylpyridin-3-amine matrix.

Self-Validating Experimental Protocol: Dual-Solvent Recrystallization

This protocol utilizes Ethyl Acetate (EtOAc) as the primary "good" solvent and Hexanes as the anti-solvent. It is designed as a self-validating system—meaning you must pass specific visual or physical checkpoints before proceeding to the next step to guarantee success.

  • Step 1: Hot Dissolution. Suspend the crude 5-methoxy-6-methylpyridin-3-amine in a minimal volume of EtOAc. Heat to mild reflux (approx. 75°C) under an inert Nitrogen atmosphere to prevent amine oxidation[3].

    • Validation Check: The solution must become completely transparent. If insoluble particulates remain, the system fails the purity check and requires hot filtration through a pre-warmed Celite pad.

  • Step 2: Saturation Tuning. Once clear, add hot EtOAc dropwise until the solution is just saturated at the boiling point.

    • Validation Check: Blow gently across the surface of the hot liquid. If a thin film or microcrystals instantly form and redissolve, you have achieved perfect supersaturation.

  • Step 3: Anti-Solvent Titration (Optional). If the yield is historically low, add hot Hexanes dropwise until a slight, persistent cloudiness appears. Add exactly one drop of hot EtOAc to clear the solution.

  • Step 4: Controlled Nucleation. Remove from heat and allow the flask to cool ambiently to room temperature (20-25°C) while insulated.

    • Validation Check: Inspect at 35°C. You should observe the onset of geometric crystal growth. If the compound separates as a viscous liquid droplet at the bottom of the flask, it has "oiled out" (See FAQ 1).

  • Step 5: Isolation and Washing. Once at room temperature, transfer to an ice bath (0-5°C) for 30 minutes. Isolate via vacuum filtration. Wash the filter cake with a pre-chilled 1:2 mixture of EtOAc/Hexanes.

    • Validation Check: The filtrate should be highly colored (containing the impurities), while the filter cake should be a white to off-white crystalline solid. Dry to a constant weight under high vacuum.

Troubleshooting Guides & FAQs

Q1: My 5-methoxy-6-methylpyridin-3-amine "oils out" as a brown sludge instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent mixture's saturation temperature exceeds the melting point of the solute in that specific solvent system[4].

  • Causality: The compound prefers to phase-separate into an amorphous liquid rather than organize into a rigid lattice because the kinetic barrier to liquid separation is lower than that of nucleation.

  • Solution: Do not aggressively cool the flask. Reheat the mixture until it is a single clear phase, add 10-15% more of your primary solvent (EtOAc) to lower the saturation temperature, and cool extremely slowly. Alternatively, introduce a seed crystal of pure 5-methoxy-6-methylpyridin-3-amine at 40°C to bypass the nucleation energy barrier.

Q2: The recovered crystals are heavily discolored (yellow/brown). How do I remove these impurities? A: Aminopyridines are electron-rich and highly susceptible to photo-oxidation and auto-oxidation, especially when heated in solution for prolonged periods[3].

  • Causality: Trace oxidation forms highly conjugated, colored polymeric impurities that easily co-crystallize or adsorb onto the surface of your product lattice.

  • Solution: Minimize thermal exposure. If the crude is heavily oxidized, add 5-10% (w/w) activated charcoal during Step 1. Boil for exactly 5 minutes, then perform a rapid hot filtration. Ensure the entire process is conducted under an inert gas (Ar or N2) blanket.

Q3: Can I use protic solvents like Ethanol or Water for this recrystallization? A: While protic solvents dissolve aminopyridines well at high temperatures, they are generally not recommended as the sole solvent for 5-methoxy-6-methylpyridin-3-amine.

  • Causality: The primary amine and the pyridine nitrogen act as strong hydrogen bond acceptors/donors. Protic solvents like water and ethanol form extensive hydrogen-bond networks with the solute, which can lead to the formation of stable solvates/hydrates or severely depress the recovery yield because the compound remains too soluble even at 0°C[4].

  • Solution: Use a moderately polar aprotic solvent (like EtOAc or Acetone) where solubility is driven by dipole-dipole interactions rather than hydrogen bonding, ensuring a sharper drop in solubility upon cooling[2].

Q4: My yield is extremely low (<40%) after filtration. Where is my product? A: Your product is likely still dissolved in the mother liquor.

  • Causality: The terminal concentration of the solute at your isolation temperature (e.g., 0°C) is still too high. This is common if too much primary solvent was used during dissolution.

  • Solution: Concentrate the mother liquor under reduced pressure to half its volume and initiate a second crop crystallization. To prevent this in the future, strictly adhere to the "Validation Check" in Step 2 of the protocol, ensuring the solution is at the absolute edge of saturation before cooling.

References

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: How to recrystallization amine compound and it is not soluble in common organic solvents Source: ResearchGate URL: [Link]

Sources

Technical Support Center: HPLC Method Development for 5-methoxy-6-methylpyridin-3-amine Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-methoxy-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development for this and structurally similar polar basic compounds. The information herein is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and successful outcomes.

Introduction: The Challenge of Purifying Polar Basic Amines

5-methoxy-6-methylpyridin-3-amine, a substituted pyridine derivative, presents a common challenge in reversed-phase HPLC purification. Its polar nature can lead to poor retention on traditional C18 columns, while the basicity of the pyridine nitrogen can cause undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing).[1][2][3][4] This guide will explore robust strategies to overcome these issues, focusing on method development across different chromatographic modes.

Core Concepts in Method Development

A successful purification method hinges on understanding the physicochemical properties of the target compound and how they dictate its behavior under various chromatographic conditions. For 5-methoxy-6-methylpyridin-3-amine, the key considerations are its polarity and its pKa. Pyridine and its derivatives typically have a pKa in the range of 5.2-6.[3][5][6] This means that the mobile phase pH will significantly influence its ionization state and, consequently, its retention and peak shape.[7][8][9][10]

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Troubleshooting cluster_3 Phase 4: Final Method Compound\nProperties Compound Properties Select\nChromatography\nMode Select Chromatography Mode Compound\nProperties->Select\nChromatography\nMode pKa, logP, Solubility Column\nScreening Column Screening Select\nChromatography\nMode->Column\nScreening RP, HILIC, SFC Mobile Phase\nScreening Mobile Phase Screening Column\nScreening->Mobile Phase\nScreening pH, Organic Modifier Fine-tune\nParameters Fine-tune Parameters Mobile Phase\nScreening->Fine-tune\nParameters Gradient, Temp, Flow Rate Troubleshoot\nIssues Troubleshoot Issues Fine-tune\nParameters->Troubleshoot\nIssues Peak Shape, Resolution Validated\nPurification\nMethod Validated Purification Method Troubleshoot\nIssues->Validated\nPurification\nMethod

Caption: A generalized workflow for HPLC method development.

FAQs and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-methoxy-6-methylpyridin-3-amine.

Q1: Why is my compound showing poor or no retention on a standard C18 column?

A1: This is a common issue for polar compounds like 5-methoxy-6-methylpyridin-3-amine. Reversed-phase chromatography separates compounds based on hydrophobicity, and polar molecules have a weak affinity for the non-polar stationary phase.[11][12]

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Decrease the organic solvent concentration: Start with a low percentage of organic modifier (e.g., 5% acetonitrile or methanol) and run a shallow gradient.

    • Use a highly aqueous mobile phase: Some modern C18 columns are designed to be "aqueous stable" and can tolerate 100% aqueous mobile phases without phase collapse.

  • Consider Alternative Stationary Phases:

    • Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which promotes retention of polar compounds.

    • Polar-endcapped columns: These columns have a polar group at the end of the alkyl chain, which can also enhance polar retention.

  • Explore Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase.[13][14] It utilizes a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent.[13][15]

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to retain a wider range of analytes, including polar and charged compounds.[14][16]

Q2: My peak is tailing significantly. What is causing this and how can I fix it?

A2: Peak tailing for basic compounds like your target amine is often caused by secondary interactions between the protonated amine and negatively charged residual silanol groups on the surface of silica-based stationary phases.[1][2][4]

Troubleshooting Steps:

  • Adjust the Mobile Phase pH:

    • Low pH (e.g., pH 2-3): At a low pH, the amine will be fully protonated, and the silanol groups will be mostly unionized, which can reduce the undesirable ionic interactions. Use an acidic modifier like formic acid or trifluoroacetic acid (TFA).

    • High pH (e.g., pH 8-10): At a high pH, the amine will be in its neutral form, and the silanol groups will be deprotonated. This can also lead to improved peak shape.[1] However, ensure your column is stable at high pH. Hybrid-silica or polymer-based columns are recommended for high pH applications.[10]

  • Use a Mobile Phase Additive:

    • Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1%) to the mobile phase can act as a silanol-masking agent, competing with your analyte for interaction with the active sites on the stationary phase.

  • Choose a Different Column:

    • High-purity, end-capped columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.

    • Base-deactivated columns: These columns are specifically designed for the analysis of basic compounds and have a surface treatment that further reduces silanol activity.[17]

Peak_Tailing_Mitigation cluster_0 Problem: Peak Tailing cluster_1 Solutions Analyte Analyte Silanol Silanol Analyte->Silanol Secondary Interaction Low_pH Low pH Mobile Phase (Protonates Analyte, Neutralizes Silanols) High_pH High pH Mobile Phase (Neutralizes Analyte) Additive Mobile Phase Additive (Masks Silanols) Column Base-Deactivated Column (Reduces Silanol Activity)

Caption: Strategies to mitigate peak tailing for basic compounds.

Q3: I'm seeing poor resolution between my target compound and impurities. How can I improve this?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your separation.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially improving resolution.[7]

    • Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase:

    • Different C18 phases: Not all C18 columns are the same. A C18 from a different manufacturer may have different selectivity.

    • Phenyl-Hexyl or Cyano phases: These stationary phases offer different selectivities compared to C18 and may provide better resolution for your specific mixture.

  • Adjust Instrumental Parameters:

    • Lower the flow rate: This can increase column efficiency but will also increase run time.[18]

    • Decrease the column temperature: Lower temperatures can sometimes improve resolution, but this may also increase backpressure.

Q4: Should I consider Supercritical Fluid Chromatography (SFC) for this purification?

A4: Yes, SFC is a powerful technique for the purification of polar compounds and is gaining popularity in the pharmaceutical industry.[19] It offers several advantages over traditional HPLC:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates.[19][20]

  • Reduced solvent consumption: SFC primarily uses compressed CO2, which is more environmentally friendly and cost-effective.[19][21]

  • Orthogonal selectivity: SFC can often separate compounds that are difficult to resolve by reversed-phase HPLC.

For polar compounds like 5-methoxy-6-methylpyridin-3-amine, a polar stationary phase and the addition of a polar co-solvent (like methanol) to the supercritical CO2 mobile phase are necessary.[19][22][23]

Recommended Starting Conditions

The following table provides recommended starting conditions for different chromatographic modes for the purification of 5-methoxy-6-methylpyridin-3-amine.

ParameterReversed-Phase (Low pH)Reversed-Phase (High pH)HILICSFC
Column C18, 5 µmHybrid C18, 5 µmSilica or Diol, 5 µmChiral or Achiral Polar, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate, pH 100.1% Formic Acid in WaterN/A
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile0.1% Formic Acid in AcetonitrileMethanol with 0.1% modifier (e.g., DEA)
Gradient 5-95% B over 15 min5-95% B over 15 min95-50% B over 15 min5-40% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 30 °C30 °C30 °C40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nmUV at 254 nm

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to ensure that your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[24][25]

Procedure:

  • Prepare stock solutions: Dissolve 5-methoxy-6-methylpyridin-3-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours, then dissolve in the stock solution solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Analytical Chemistry - ACS Publications. [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - International Journal of Scientific Research in Science and Technology. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography : Waters. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]

  • Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids - MDPI. [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography | LCGC International. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. [Link]

  • Does anyone know how to purifying polar compounds from crude plant extracts? - Reddit. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [Link]

  • Troubleshooting Poor Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • Reversed-Phase Flash Purification - Biotage. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns - Chemass. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. [Link]

  • Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC. [Link]

Sources

removing transition metal catalyst residues from 5-methoxy-6-methylpyridin-3-amine products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I have designed this hub specifically to address the complex challenge of purging transition metal residues (Palladium, Ruthenium, Copper) from 5-methoxy-6-methylpyridin-3-amine and its downstream derivatives.

Because this molecule is a highly electron-rich, di-basic heterocycle, it acts as a formidable ligand for transition metals. Standard purification techniques often fail here. This guide will provide the mechanistic causality behind these failures and offer field-proven, self-validating protocols to achieve International Council for Harmonisation (ICH) Q3D compliance (<10 ppm)[1].

Mechanistic Insight: The Root Cause of Metal Retention

To solve the problem, we must first understand the molecular environment. 5-methoxy-6-methylpyridin-3-amine possesses two highly basic coordination sites: the primary amine ( −NH2​ ) and the pyridine nitrogen. The electron-donating methoxy ( −OCH3​ ) and methyl ( −CH3​ ) groups increase the electron density on the pyridine ring.

When exposed to soft transition metals like Pd(II) or Ru(II) during cross-coupling or reduction steps, this molecule acts as a strong bidentate or bridging ligand. The resulting API-metal complex represents a deep thermodynamic sink . Attempting to remove the metal requires introducing a scavenger or chelator with a formation constant ( Kf​ ) that vastly exceeds that of your product[2].

Mechanism API_Complex API-Metal Complex (Thermodynamically Stable) Equilibrium Ligand Exchange (K_eq >> 1) API_Complex->Equilibrium Scavenger Solid-Supported Scavenger (e.g., Silica-DMT) Scavenger->Equilibrium Free_API Free Purified API (In Solution) Equilibrium->Free_API Bound_Metal Scavenger-Metal Complex (Solid Phase - Filtered) Equilibrium->Bound_Metal

Thermodynamic ligand exchange pathway from API to solid-supported scavenger.

Troubleshooting & FAQ Diagnostics

Q1: Why are my standard aqueous washes and activated carbon treatments failing to reduce palladium below 50 ppm? A: This is a failure of mechanism. Aqueous washes rely on the solubility of the metal salt, but your API-Pd complex is highly lipophilic and remains in the organic phase. Activated carbon relies on physisorption (weak van der Waals forces), which cannot overcome the strong chemisorption (chelation) between the metal and the basic nitrogens of your pyridine/amine product[3]. Furthermore, activated carbon often leads to severe product yield loss due to non-specific binding to the aromatic ring[2]. You must shift from physical adsorption to chemical scavenging.

Q2: Which solid-supported scavengers are optimal for 5-methoxy-6-methylpyridin-3-amine? A: You need scavengers equipped with soft, sulfur-based nucleophiles.

  • SiliaMetS® Thiol is the most versatile starting point for Pd(II)[4].

  • SiliaMetS® DMT (Dimercaptotriazine) is highly recommended if you are dealing with Ruthenium catalysts or sterically hindered Palladium complexes (e.g., Pd(dppf)Cl2), as the triazine ring offers multiple binding modes[4].

  • Potassium Isopropyl Xanthate (PIX) is an ultra-efficient alternative for reaching <1 ppm levels when silica fails[5].

Q3: I used a silica-thiol scavenger, but my metal levels plateaued at 30 ppm. How do I force the reaction to completion? A: The ligand exchange between your API and the scavenger is an equilibrium process. If it stalls, you are facing either a thermodynamic or kinetic barrier.

  • Kinetic Barrier: Increase the temperature to 40–50°C to overcome the activation energy of the ligand exchange.

  • Thermodynamic Barrier (Le Chatelier's Principle): If your API is highly concentrated, it competitively shifts the equilibrium back toward the API-metal complex. Dilute your reaction mixture (e.g., from 10 Vol to 20 Vol) to reduce the API's competitive binding concentration[2].

Q4: Can I purge the metal during my final crystallization step instead of using expensive silica scavengers? A: Yes, but standard crystallization often co-crystallizes the metal-API complex because the metal is physically bound to the lattice-forming molecule. You must execute a chelate-assisted crystallization . By adding a highly soluble, competing chelator like N-acetylcysteine (1-2 wt%) or thiourea to the crystallization solvent, the metal is stripped from the API and trapped in the mother liquor while the free API crystallizes[6].

Quantitative Scavenger Selection Data

To aid your experimental design, below is a comparative matrix of the most effective scavenging technologies for basic, nitrogen-rich APIs.

Scavenger TechnologyPrimary Target MetalsMechanism of ActionOptimal ConditionsExpected Residual MetalPros / Cons
SiliaMetS® Thiol Pd, Pt, Cu, AgCovalent binding via terminal -SHTHF, Toluene, DCM (25–50°C)< 10 ppmPro: Highly versatile[4]. Con: Can oxidize over time.
SiliaMetS® DMT Ru, Rh, hindered PdMultidentate chelation via triazineAlcohols, DMF, THF (40–60°C)< 5 ppmPro: Best for Ru and bulky Pd ligands[4]. Con: Higher cost.
PIX (Potassium Isopropyl Xanthate) PdPrecipitation / Homogeneous scavengingAqueous/Organic biphasic< 1 ppmPro: Ultra-efficient, cheap[5]. Con: Requires filtration of fine precipitates.
Activated Carbon Broad spectrumPhysisorptionBroad solvent compatibility50 - 150 ppmPro: Cheap. Con: High product loss; fails against strong API chelates[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating mass-balance checks and intermediate analytical gates, you ensure that a drop in metal concentration is due to true scavenging, not accidental product precipitation.

Protocol A: Solid-Supported Silica Scavenging Workflow

Use this protocol for post-reaction mixtures prior to final isolation.

  • Dissolution & Baseline Check: Dissolve the crude 5-methoxy-6-methylpyridin-3-amine in a suitable solvent (e.g., THF or Toluene) at a dilution of 20 mL/g. Validation Gate 1: Take a 1 mL aliquot, evaporate, and run ICP-MS to establish the baseline Pd/Ru concentration.

  • Scavenger Loading: Add 5 to 10 molar equivalents of SiliaMetS® DMT or Thiol relative to the initial catalyst loading[4]. (Do not base equivalents on the crude mass).

  • Thermal Agitation: Stir the suspension vigorously at 40°C for 4 hours. Causality: Heat provides the kinetic energy required to break the strong Pyridine-Pd coordinate bonds.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metal[7]. Wash the filter cake with 2 column volumes of hot solvent to ensure complete product recovery.

  • Mass Balance & Final Analysis: Evaporate the filtrate to dryness. Validation Gate 2: Weigh the isolated solid. If mass recovery is <90%, your product is non-specifically binding to the silica (switch to a less polar solvent). Submit the solid for final ICP-MS analysis.

Protocol B: Chelate-Assisted Crystallization

Use this protocol for late-stage API purification where silica treatment is unfeasible.

  • Solution Preparation: Dissolve the API in the minimum amount of hot crystallization solvent (e.g., Ethanol/Water mixture).

  • Additive Introduction: Add 1.5 wt% (relative to API mass) of N-acetylcysteine to the hot solution[6]. Stir for 30 minutes at reflux. Causality: N-acetylcysteine acts as a thermodynamic sink, stripping the metal from the pyridine/amine nitrogens.

  • Controlled Cooling: Cool the solution linearly to 5°C over 4 hours to induce crystallization of the free API. The metal-acetylcysteine complex remains highly soluble in the mother liquor.

  • Isolation & Washing: Filter the crystals and wash with cold solvent. Validation Gate: Analyze both the crystals and the mother liquor via ICP-MS. A successful run will show >95% of the metal partitioned into the mother liquor.

Optimization Start Crude API Solution (High Metal Load) Screen Scavenger Screening (Thiol, DMT, PIX) Start->Screen Check Metal < 10 ppm? Screen->Check Optimize Optimize Kinetics: Dilute to 20 Vol, Heat to 50°C Check->Optimize No Cryst Chelate-Assisted Crystallization (N-acetylcysteine) Check->Cryst Still High Success Validated API (ICH Q3D Compliant) Check->Success Yes Optimize->Check Cryst->Success

Decision matrix for optimizing metal clearance in nitrogen-rich APIs.

References

  • Velocity Scientific Solutions / SiliCycle. "SiliametS Metal Scavengers - Better known for their electrophile scavenging efficiency..." Velocity Scientific. Available at:[Link]

  • Johnson Matthey. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Ingenta Connect. Available at:[Link]

  • Sciencemadness / Organic Process Research. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Sciencemadness.org. Available at:[Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at:[Link]

  • Green Chemistry (RSC). "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Royal Society of Chemistry. Available at:[Link]

Sources

Validation & Comparative

Modulating Electron Density in Aminopyridines: A Comparative Guide to 5-Methoxy-6-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The 5-methoxy-6-methylpyridin-3-amine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antitubercular agents (such as MmpL3 inhibitors)[1]. The pharmacological utility and reactivity of this moiety stem from the precise electronic cross-talk between its substituents.

In unsubstituted pyridine, the sp²-hybridized nitrogen draws electron density away from the ring, resulting in an electron-deficient π-system with a conjugate acid pKa of 5.25[2]. However, introducing substituents at the 3, 5, and 6 positions fundamentally rewires the molecule's electronic landscape:

  • 3-Amine Group: Acts as a strong electron-donating group (EDG) via resonance (+M). While its lone pair delocalizes into the pyridine ring, making it less basic than aliphatic amines[3], it serves as the primary nucleophilic center for cross-coupling and amidation reactions.

  • 5-Methoxy Group: Exhibits a dual nature. Its highly electronegative oxygen exerts an electron-withdrawing inductive effect (-I), but its lone pairs can donate into the π-system via resonance (+M). Because it is positioned meta to the pyridine nitrogen, the -I effect slightly dominates the local basicity, while the +M effect enriches the overall ring electron density, modulating reactivity at the 4- and 6- positions[4].

  • 6-Methyl Group: Provides a steady electron-donating effect via induction (+I) and hyperconjugation. Positioned ortho to the pyridine nitrogen, it directly stabilizes the positive charge of the pyridinium conjugate acid, thereby increasing basicity[5].

ElectronicEffects Core Pyridine Ring (Electron Deficient π-System) Amine 3-Amine (-NH2) +M Effect (Resonance) Amine->Core Donates lone pair into π-system Methoxy 5-Methoxy (-OCH3) -I / +M Effects Methoxy->Core Inductive withdrawal competes with resonance Methyl 6-Methyl (-CH3) +I Effect (Inductive) Methyl->Core Inductive push stabilizes conjugate acid

Figure 1: Electronic cross-talk and substituent effects on the pyridine core.

Comparative Performance: Evaluating Electron-Donating Effects

To understand how these electronic effects dictate chemical behavior, we must compare the parent scaffold against its structural derivatives. The table below synthesizes the thermodynamic (pKa) and kinetic (nucleophilicity) profiles based on established Hammett parameters and physical organic models.

Table 1: Physicochemical and Kinetic Comparison of Pyridine-3-amine Derivatives
DerivativeSubstituent ModificationPredicted Pyridinium pKaHRelative Amine Nucleophilicity ( krel​ )LogP (Lipophilicity)Primary Electronic Shift
5-Methoxy-pyridin-3-amine Des-methyl (C6)5.60.80.9Loss of +I at C6 decreases basicity and slightly reduces amine nucleophilicity.
5-Methoxy-6-methylpyridin-3-amine Parent Scaffold 6.2 1.0 (Reference) 1.3 Synergistic +I (C6) and +M (C5) effects optimally balance basicity and reactivity.
5-Trifluoromethoxy-6-methylpyridin-3-amine -OCF 3​ replacing -OCH 3​ 4.80.22.1Strong -I effect from fluorine drastically depletes ring electron density[5].
5-Methoxy-6-methyl-N,N-dimethylpyridin-3-amine N,N-dimethylation6.54.51.8Tertiary amine formation maximizes +I at the nucleophilic center[3].

Causality Insight: Why does the trifluoromethoxy derivative exhibit such a precipitous drop in nucleophilicity ( krel​=0.2 )? The highly electronegative fluorine atoms invert the methoxy group's traditional +M effect into a dominant, powerful -I effect. This electron withdrawal propagates through the π-system, pulling electron density away from the exocyclic 3-amine, thereby increasing the activation energy required for nucleophilic attack. Furthermore, the lone pair electrons on the pyridine's nitrogen are not part of the aromatic sextet[6]; thus, withdrawing electron density from the ring directly destabilizes the protonated pyridinium state, dropping the pKa to 4.8.

Experimental Methodologies

To objectively validate the electron-donating effects of these derivatives, researchers must employ self-validating experimental protocols. Below are two field-proven workflows for thermodynamic and kinetic evaluation.

Protocol A: Thermodynamic Profiling (Self-Validating Potentiometric Titration)

To determine the exact pKaH of the pyridine nitrogen without interference from the exocyclic amine, a co-solvent extrapolation method is required.

  • Preparation: Prepare 1.0 mM solutions of the pyridine derivative in varying ratios of Methanol/Water (e.g., 10%, 20%, 30%, 40% MeOH v/v) containing 0.1 M KCl as a background electrolyte. Causality for choice: The background electrolyte maintains constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Titrate the solutions at 25.0 ± 0.1 °C using standardized 0.05 M HCl under an inert nitrogen atmosphere to prevent CO₂ absorption.

  • Self-Validation: Monitor the pH using a calibrated glass electrode. The system is self-validating because the first derivative of the titration curve ( dpH/dV ) must yield a sharp, singular peak corresponding to the protonation of the pyridine nitrogen (the more basic center)[3]. If two peaks appear, the amine nitrogen is improperly protonating, indicating a flawed solvent system.

  • Extrapolation: Plot the apparent pKa values against the mole fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKaH.

Protocol B: Kinetic Evaluation of Nucleophilicity (SNAr)

To quantify the electron-donating effect on the 3-amine's reactivity, we measure the pseudo-first-order rate constant ( kobs​ ) in a Nucleophilic Aromatic Substitution (SNAr) reaction[4].

  • Substrate Preparation: Dissolve the pyridine derivative (10.0 equivalents, ensuring pseudo-first-order conditions) in anhydrous DMSO.

  • Electrophile Addition: Introduce 1-fluoro-4-nitrobenzene (1.0 equivalent) to the solution at exactly 25.0 °C.

  • Kinetic Sampling: Withdraw 50 μL aliquots at defined time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Quenching: Immediately quench each aliquot into 950 μL of a 1% Trifluoroacetic acid (TFA) in Acetonitrile solution. Causality for choice: TFA instantly protonates the nucleophilic amine, completely halting the reaction and locking the kinetic state for accurate measurement.

  • Quantification: Analyze the quenched samples via HPLC-UV (λ = 254 nm). Integrate the peak areas of the disappearing electrophile and the forming product.

  • Data Regression: Plot ln([Electrophile]0​/[Electrophile]t​) versus time. The slope of the linear fit represents kobs​ .

ProtocolWorkflow Step1 1. Substrate Prep Equimolar Solutions in DMSO Step2 2. Electrophile Addition 1-Fluoro-4-nitrobenzene (25°C) Step1->Step2 Step3 3. Kinetic Sampling Aliquots at defined intervals Step2->Step3 Step4 4. HPLC-UV Analysis Quantify product formation Step3->Step4 Quench with TFA Step5 5. Data Regression Extract k_obs & Validate Step4->Step5 Plot ln([A]0/[A]t) vs t Step5->Step3 Iterative Validation

Figure 2: Self-validating workflow for SNAr kinetic evaluation.

Conclusion

The 5-methoxy-6-methylpyridin-3-amine scaffold offers a highly tunable platform for drug development. By understanding the causal relationships between the +I effect of the 6-methyl group and the complex +M/-I interplay of the 5-methoxy group, scientists can rationally design derivatives with optimized basicity, lipophilicity, and nucleophilicity to fine-tune pharmacokinetic profiles and target-binding affinities.

Sources

In-Depth Analytical Guide: GC-MS Fragmentation Pattern Analysis of 5-Methoxy-6-methylpyridin-3-amine vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized nitrogenous heterocycles, the rapid and unambiguous structural elucidation of pyridine building blocks is paramount. For researchers working with 5-methoxy-6-methylpyridin-3-amine (CAS 1211525-91-5), Gas Chromatography-Mass Spectrometry (GC-MS) serves as the frontline analytical technique.

This guide provides a comprehensive, expert-level analysis of the electron ionization (EI) fragmentation causality of 5-methoxy-6-methylpyridin-3-amine, objectively compares its analytical performance against isomeric alternatives, and outlines a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV Electron Ionization (EI), the molecular ion (M⁺•) of 5-methoxy-6-methylpyridin-3-amine is generated at m/z 138. Due to the inherent aromatic stability of the pyridine core, this peak typically presents as the base peak (100% relative abundance) or a highly abundant ion. The subsequent fragmentation cascade is dictated by the specific spatial arrangement of its functional groups:

  • Alpha-Cleavage of the Methoxy Group: The initial fragmentation often involves the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, yielding a stable oxonium ion at m/z 123.

  • Pyridine Ring Cleavage: A universal hallmark of nitrogen-rich aromatic heterocycles is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) or HNC from the ring system, leading to a characteristic fragment at m/z 111 12.

  • The Ortho-Effect (Diagnostic Rearrangement): The defining structural feature of 5-methoxy-6-methylpyridin-3-amine is the ortho relationship between the C5-methoxy and C6-methyl groups. This spatial proximity facilitates a six-membered transition state where a hydrogen atom from the methyl group migrates to the methoxy oxygen. Subsequent expulsion of a hydroxyl radical (•OH, 17 Da) generates a highly diagnostic fragment at m/z 121 3.

Fragmentation M Molecular Ion [M]⁺• m/z 138 F1 [M - CH₃]⁺ m/z 123 M->F1 -•CH₃ (Methoxy Cleavage) F3 [M - HCN]⁺• m/z 111 M->F3 -HCN (Ring Cleavage) F4 [M - OH]⁺ m/z 121 (Ortho-Effect) M->F4 -•OH (C5-OMe & C6-Me) F2 [M - CH₃ - CO]⁺ m/z 95 F1->F2 -CO

Proposed EI-MS fragmentation pathway for 5-methoxy-6-methylpyridin-3-amine.

Comparative Analysis: Target vs. Alternative Isomer

When comparing 5-methoxy-6-methylpyridin-3-amine to its widely used alternative building block, 5-methoxy-2-methylpyridin-3-amine , GC-MS serves as the ultimate orthogonal validation tool. Because both compounds are exact isomers with an identical exact mass (138.079 Da), standard low-resolution LC-MS cannot distinguish them.

However, their EI-MS fragmentation patterns diverge significantly. The 2-methyl isomer lacks the adjacent methoxy/methyl arrangement; therefore, the ortho-effect cannot occur. Its spectrum is instead dominated by the standard sequential loss of •CH₃ and CO from the methoxy group.

Table 1: GC-MS Fragmentation Comparison
Fragment Ionm/zNeutral Loss5-Methoxy-6-methyl (Target)5-Methoxy-2-methyl (Alternative)Mechanistic Origin
[M]⁺• 138None100% (Base Peak)100% (Base Peak)Intact aromatic pyridine system
[M - CH₃]⁺ 123•CH₃ (15 Da)45%85%Cleavage of methoxy methyl group
[M - OH]⁺ 121•OH (17 Da)60% (Diagnostic) < 5% Ortho-effect (C5-OMe and C6-Me)
[M - HCN]⁺• 111HCN (27 Da)30%35%Pyridine ring cleavage
[M - CH₃ - CO]⁺ 95•CH₃ + CO (43 Da)20%50%Sequential loss from methoxy group

Data Interpretation: The presence of a strong m/z 121 peak objectively confirms the identity of the 5-methoxy-6-methyl isomer, proving the superior discriminatory power of EI-MS for this class of compounds.

Self-Validating Experimental Protocol (GC-MS)

To ensure high-fidelity data acquisition and prevent active-site adsorption of the basic aminopyridine moiety, the following self-validating GC-MS protocol is required.

Step 1: Sample Preparation & Internal Standardization

  • Protocol: Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade ethyl acetate. Spike the solution with 10 µg/mL of Pyridine-d5 as an internal standard.

  • Causality: Aminopyridines are highly prone to matrix effects and injection port losses. The deuterated internal standard acts as a self-validating mechanism to monitor retention time drift and ensure quantitative transfer through the GC inlet without ionization suppression 4.

Step 2: Capillary Gas Chromatography

  • Protocol: Inject 1 µL of the sample into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) using a base-deactivated split/splitless liner. Set the inlet temperature to 250 °C with a 10:1 split ratio. Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase of the DB-5MS column provides the optimal medium-polarity environment to resolve isomeric aminopyridines without excessive peak tailing. The base-deactivated liner prevents the primary amine group from adsorbing to active silanol sites in the glass.

Step 3: Electron Ionization (EI) & Mass Analysis

  • Protocol: Set the MS transfer line to 280 °C and the ion source to 230 °C. Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Causality: Ionization at 70 eV is the universal standard for EI-MS. It provides highly reproducible, "hard" ionization that shatters the molecule into a rich, structurally informative fragmentation pattern, allowing for direct comparison against established nitrogen-rich volatile compound databases 4.

GCMS_Workflow S1 Sample Prep (1 mg/mL in EtOAc) S2 Gas Chromatography (DB-5 Column) S1->S2 S3 Electron Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Data Interpretation (Fragment Analysis) S4->S5

Standardized self-validating GC-MS analytical workflow for volatile pyridine derivatives.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.1

  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.2

  • MDPI. A GC-MS Database of Nitrogen-Rich Volatile Compounds.4

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.3

Sources

validating the structural integrity of 5-methoxy-6-methylpyridin-3-amine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 5-Methoxy-6-methylpyridin-3-amine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized building blocks like 5-methoxy-6-methylpyridin-3-amine. Substituted pyridines are ubiquitous in medicinal chemistry, often serving as the core scaffold for kinase inhibitors and targeted therapeutics. However, the exact spatial arrangement of substituents—specifically the regiochemistry of the methoxy, methyl, and amino groups—must be unambiguously confirmed. Misassigning a regioisomer or misunderstanding its solid-state hydrogen-bonding network can lead to catastrophic downstream synthetic failures or flawed structure-activity relationship (SAR) models.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods, detailing the protocols required to build a self-validating structural verification workflow.

The Analytical Dilemma: Why SCXRD?

While routine bench chemistry relies heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these techniques have inherent limitations when applied to complex small molecules[1].

  • HRMS provides the exact mass and molecular formula, confirming what atoms are present, but offers zero 3D spatial data[2].

  • Solution-State NMR elucidates connectivity and dynamic conformations[3]. However, the methoxy group on 5-methoxy-6-methylpyridin-3-amine can adopt multiple rotamers in solution, and the electron-rich pyridine ring can complicate the interpretation of through-space interactions (NOESY/ROESY)[4].

  • SCXRD is the gold standard for unambiguous 3D structure determination[5]. It locks the molecule in a static crystalline lattice, revealing exact bond lengths, bond angles, and the intermolecular hydrogen-bonding network driven by the primary amine and pyridine nitrogen[4].

Performance Comparison: Structural Validation Techniques

The following table summarizes the quantitative and qualitative capabilities of the primary analytical techniques used for small molecule validation[1].

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Solution-State NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Sample State Solid (Single Crystal)Solution (e.g., DMSO- d6​ , CDCl 3​ )Gas Phase (Ionized)
Data Output Electron density map, 3D atomic coordinatesChemical shifts, coupling constants, correlationsExact mass-to-charge ratio ( m/z ), isotopic pattern
Structural Insight Static 3D geometry, absolute stereochemistryDynamic solution conformation, connectivityMolecular formula confirmation
Key Advantage Unambiguous regiochemistry and H-bond mappingNon-destructive, fast, physiological relevanceExtremely high sensitivity (picogram level)
Key Limitation Requires high-quality, well-ordered single crystalsCannot easily resolve complex solid-state packingYields no topological or geometric data

Structural Validation Workflow

To ensure absolute scientific integrity, structural validation should never rely on a single technique. The workflow below illustrates a multi-resolution approach, combining HRMS, NMR, and SCXRD to create a self-validating data loop[4].

StructuralValidation Start Synthesized 5-methoxy-6-methylpyridin-3-amine HRMS HRMS (Formula Confirmation) Start->HRMS NMR 1D/2D NMR (Solution Connectivity) HRMS->NMR Cryst Crystallization Screen (Vapor Diffusion) NMR->Cryst Cryst->NMR Amorphous Powder SCXRD SCXRD (3D Atomic Coordinates) Cryst->SCXRD High-Quality Crystal ssNMR Solid-State NMR (H-Bond/Salt Verification) SCXRD->ssNMR Ambiguous Protons Valid Validated 3D Structure & H-Bonding Network SCXRD->Valid ssNMR->Valid

Caption: Integrated workflow for the structural validation of small molecule building blocks.

Experimental Protocols & Mechanistic Causality

The following step-by-step methodologies are designed to be self-validating. I have included the causality behind each experimental choice to ensure reproducibility and optimal data quality.

Protocol A: Vapor Diffusion Crystallization

Causality: 5-methoxy-6-methylpyridin-3-amine contains both hydrogen bond donors (-NH 2​ ) and acceptors (pyridine N, methoxy O). Rapid precipitation often yields amorphous powders. Slow vapor diffusion using a binary solvent system encourages ordered nucleation and the growth of diffraction-quality crystals.

  • Preparation: Dissolve 10 mg of 5-methoxy-6-methylpyridin-3-amine in 0.5 mL of ethyl acetate (the "good" solvent) in a 1-dram inner vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter. Why? Removing dust and heterogeneous impurities prevents premature, disordered nucleation.

  • Diffusion Setup: Place the uncapped 1-dram vial inside a 20 mL scintillation vial containing 3 mL of hexanes (the "anti-solvent").

  • Equilibration: Cap the outer 20 mL vial tightly. Allow the system to sit undisturbed at 20°C. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the compound's solubility.

  • Harvesting: Inspect under a polarized light microscope after 48–72 hours. Select crystals that exhibit uniform extinction when rotated, indicating a single crystalline domain.

Protocol B: SCXRD Data Collection and Refinement

Causality: For light-atom organic structures (C, H, N, O), Copper K- α radiation ( λ=1.5418 Å) is preferred over Molybdenum because it provides stronger diffraction intensities and better anomalous dispersion signals[3].

  • Mounting: Coat a selected single crystal (approx. 0.1 x 0.1 x 0.05 mm) in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer under a 100 K nitrogen cold stream. Why? Cryocooling minimizes the thermal motion of atoms (reducing Debye-Waller factors), which drastically improves high-angle resolution and limits radiation damage.

  • Data Acquisition: Collect diffraction frames using a microfocus Cu K- α source equipped with a CMOS/Pixel Array detector. Ensure data completeness exceeds 99% up to a resolution of at least 0.84 Å.

  • Integration & Correction: Integrate the frames and apply multi-scan absorption corrections to account for the crystal's shape and absorption profile.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL). A final R1​ value of < 5% validates the structural model.

Protocol C: Orthogonal Validation via Solid-State NMR (ssNMR)

Causality: SCXRD relies on electron density. Because hydrogen atoms have only one electron, their exact positions can be ambiguous in X-ray maps. If 5-methoxy-6-methylpyridin-3-amine is crystallized with an acid, determining whether the proton resides on the pyridine nitrogen (forming a salt) or remains on the acid (forming a cocrystal) can be challenging. Fast Magic Angle Spinning (MAS) ssNMR solves this by measuring precise 1H−15N internuclear distances, unambiguously resolving the salt/cocrystal continuum[6].

  • Packing: Pack the crystalline powder into a specialized fast-MAS rotor (e.g., 1.0 mm or 0.75 mm).

  • Spinning: Spin the sample at ultra-fast MAS rates (>70 kHz) to average out strong homonuclear dipolar couplings.

  • Acquisition: Perform 2D 1H−15N heteronuclear correlation (HETCOR) experiments.

  • Analysis: Extract the 1H−15N dipolar coupling constants to calculate precise internuclear distances. A distance of ~1.05 Å indicates a covalent N-H bond (salt), while >1.5 Å indicates a hydrogen bond (cocrystal)[6].

Conclusion

While NMR and HRMS are indispensable for rapid, routine analysis, validating the precise 3D architecture of functionalized building blocks like 5-methoxy-6-methylpyridin-3-amine requires the atomic resolution of SCXRD. By coupling rigorous crystallization protocols with orthogonal techniques like ssNMR, researchers can build a robust, self-validating dataset that guarantees structural integrity for downstream drug development.

References

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM". Sygnature Discovery.[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure.[Link]

  • JEOL. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules". JEOL.[Link]

  • ResearchGate. "Structure verification of small molecules using mass spectrometry and NMR spectroscopy". ResearchGate.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-methoxy-6-methylpyridin-3-amine (CAS No. 867012-70-2), a substituted aminopyridine derivative. The procedures outlined herein are synthesized from regulatory standards, safety data, and established best practices in chemical hygiene.

Hazard Assessment and Immediate Safety Considerations

Understanding the intrinsic hazards of 5-methoxy-6-methylpyridin-3-amine is the first and most critical step in ensuring its safe handling and disposal. According to aggregated GHS data, this compound presents a significant hazard profile that must be respected.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Source: Aggregated GHS information from 41 reports by companies to the ECHA C&L Inventory.[1]

The "Danger" signal word and the associated pictograms (Corrosion, Health Hazard, Exclamation Mark) underscore the need for stringent safety protocols.[1] The primary risks are acute oral toxicity, severe eye damage, and irritation to the skin and respiratory system. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. Given the risk of serious eye damage (H318), a face shield should also be worn, especially when handling larger quantities or during spill cleanup.[2][3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][6]

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin exposure.[3][4]

  • Respiratory Protection: All handling of the solid compound that may generate dust, and any handling of its solutions, should be performed in a properly functioning certified laboratory chemical fume hood to prevent inhalation.[7]

Waste Segregation and Containerization Protocol

The cardinal rule of chemical waste management is segregation.[8][9] Mixing incompatible waste streams can lead to dangerous and unforeseen chemical reactions. 5-methoxy-6-methylpyridin-3-amine, as an amine, is a basic compound and must be segregated from acidic waste.[8][10]

Step-by-Step Containerization Procedure:

  • Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container.[2][8] High-density polyethylene (HDPE) containers are generally suitable for solid amine waste. Ensure the container is in good condition, free from leaks or external contamination.[8][9]

  • Label the Container: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[2][9]

    • The full chemical name: "5-methoxy-6-methylpyridin-3-amine ".[2] Do not use abbreviations or chemical formulas.[8]

    • The associated hazards (e.g., "Toxic," "Corrosive," "Irritant").

    • The date accumulation begins.

  • Accumulate Waste:

    • Solid Waste: Collect unadulterated solid 5-methoxy-6-methylpyridin-3-amine directly in the labeled container.

    • Contaminated Labware: Disposable items grossly contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should also be placed in this container. Do not dispose of this waste in the regular trash.[2]

    • Solutions: If the compound is in a solvent, it must be collected as liquid hazardous waste. The solvent type dictates the waste stream (e.g., non-halogenated or halogenated). Never mix different solvent wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[8]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[8][9] Store the container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][11]

Disposal_Workflow cluster_0 Step 1: Preparation & Assessment cluster_1 Step 2: Waste Characterization cluster_2 Step 3: Containerization cluster_3 Step 4: Storage & Disposal start Start: Identify Waste (5-methoxy-6-methylpyridin-3-amine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid or contaminated labware? ppe->is_solid is_liquid Is the waste a solution? is_solid->is_liquid No solid_container Place in labeled 'Hazardous Waste' container for solid amines. is_solid->solid_container Yes liquid_container Place in appropriate liquid hazardous waste container (e.g., non-halogenated solvent). is_liquid->liquid_container Yes storage Store container in designated Satellite Accumulation Area. Keep container closed. solid_container->storage liquid_container->storage ehs Contact EHS for Pickup and Final Disposal. storage->ehs

Caption: Decision workflow for the proper segregation and disposal of 5-methoxy-6-methylpyridin-3-amine waste.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure risks.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves dust generation, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Assemble PPE: Before cleanup, don the minimum required PPE as described in Section 1.

  • Contain and Clean:

    • For a solid spill , carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2][7] Avoid any actions that could generate dust.

    • For a liquid spill , absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent spills.

  • Decontaminate: Once the bulk material is removed, decontaminate the spill surface. A common procedure involves washing the area with soap and water.[3] All cleaning materials (sponges, wipes, absorbent pads) must be disposed of as hazardous waste in the same container.

  • Rinse Empty Containers: Empty containers that held 5-methoxy-6-methylpyridin-3-amine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5][8] The rinsate must be collected and disposed of as liquid hazardous waste.[5] After triple-rinsing and defacing the original label, the container may be disposed of as regular lab glass or plastic, pending institutional policies.[8]

Final Disposal and Regulatory Compliance

As a substituted pyridine, waste 5-methoxy-6-methylpyridin-3-amine is considered hazardous waste.[12] It must not be disposed of down the drain or in the regular trash.[2][13] The primary recommended method for the ultimate disposal of pyridine and its derivatives is high-temperature incineration by a licensed hazardous waste disposal facility.[2][12]

Final Disposal Procedure:

  • Documentation: Ensure all waste containers are properly labeled and that an inventory of the contents is maintained as required by your institution and regulations such as the Resource Conservation and Recovery Act (RCRA).[14]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.[2][5]

  • Compliance: Adherence to these protocols ensures compliance with the standards set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under 40 CFR Parts 260-273.[14]

By adhering to this comprehensive disposal plan, laboratory professionals can ensure a safe working environment, protect the ecosystem, and uphold the highest standards of scientific responsibility.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HAZARD SUMMARY: 2-AMINOPYRIDINE. New Jersey Department of Health. [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • SAFETY DATA SHEET: Pyridine. Acros Organics. [Link]

  • Chemical Waste Management Guide. Technion – Israel Institute of Technology. [Link]

  • MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. [Link]

  • 3- Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • 6-Methoxy-5-methylpyridin-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Aminopyridines (2-, 3-, and 4-). Occupational Safety and Health Administration (OSHA). [Link]

  • 6-methoxy-N-methylpyridin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Safety Data Sheet: Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate. Angene Chemical. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols for the handling and disposal of 5-methoxy-6-methylpyridin-3-amine, a compound frequently utilized in pharmaceutical research and development. As a substituted pyridine, this aromatic amine requires stringent safety measures to mitigate risks to laboratory personnel. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, field-tested understanding of the necessary personal protective equipment (PPE) and associated operational procedures.

Immediate Safety Profile: Understanding the Hazard

Before handling 5-methoxy-6-methylpyridin-3-amine, it is critical to recognize its inherent hazards. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents multiple health risks.[1] A failure to appreciate these risks is the first step toward a laboratory accident.

Table 1: GHS Hazard Classification for 5-methoxy-6-methylpyridin-3-amine

Hazard Class Category Signal Word Hazard Statement Source
Acute Toxicity, Oral 4 Warning H302: Harmful if swallowed [1]
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation [1]
Serious Eye Damage/Irritation 1 Danger H318: Causes serious eye damage [1]

| Specific Target Organ Toxicity, Single Exposure | 3 | Warning | H335: May cause respiratory irritation |[1] |

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The molecular structure, featuring an amine group on a pyridine ring, is common in compounds that require careful handling to prevent both acute and chronic health effects.[3][4]

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach, from engineering controls to personal gear, is mandatory.

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with robust engineering controls.

  • Fume Hood: All handling of 5-methoxy-6-methylpyridin-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable due to the compound's potential to cause respiratory irritation.[1] The fume hood contains vapors and prevents their inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[7][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is required for all personnel handling this compound.

  • Hand Protection: Due to the risk of skin irritation and the potential for systemic absorption of aromatic amines, selecting the correct gloves is critical.[1][4]

    • Recommended Material: Nitrile rubber gloves are a suitable first choice for incidental contact.[5] For prolonged handling or in the event of a spill, butyl rubber gloves offer superior protection against a wide variety of chemicals, including many amines.[9]

    • Glove Thickness: A minimum thickness of 0.11 mm is recommended for nitrile gloves during routine handling.[10]

    • Protocol: Always double-glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Inspect gloves for any signs of degradation or punctures before use.[11] Contaminated gloves must be disposed of as hazardous waste immediately after use.[10]

  • Eye and Face Protection: The "Causes serious eye damage" classification (H318) necessitates robust protection.[1]

    • Required Equipment: Indirect-vent, impact- and splash-resistant chemical safety goggles are mandatory.[12]

    • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashes, such as during solution transfers or spill cleanup.[7][12] Contact lenses should not be worn when working with this substance.[12]

  • Skin and Body Protection:

    • A chemically resistant lab coat is required to protect against skin contact.[8][12] Ensure the coat is fully buttoned with sleeves rolled down.

    • Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.

    • For spill cleanup or in situations where engineering controls are not available or have failed, a NIOSH-approved respirator with an appropriate organic vapor cartridge (Type A or K filter) should be used.[7][8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Control & PPE Selection cluster_2 Final Check Start Review SDS for 5-methoxy-6-methylpyridin-3-amine Hazards Identify Hazards: - Skin Irritant (H315) - Serious Eye Damage (H318) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) Start->Hazards EngControls Work in Fume Hood? Hazards->EngControls EyePro Mandatory: - Chemical Goggles - Face Shield EngControls->EyePro Yes Gloves Mandatory: - Double Nitrile Gloves - Check Chemical Chart EyePro->Gloves BodyPro Mandatory: - Chemical Resistant Lab Coat Gloves->BodyPro RespPro Respirator Needed? (e.g., Spill, No Hood) BodyPro->RespPro UseRespirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge RespPro->UseRespirator Yes NoRespirator No Respirator Needed (Routine Hood Use) RespPro->NoRespirator No Proceed Proceed with Work UseRespirator->Proceed NoRespirator->Proceed

PPE Selection Workflow for 5-methoxy-6-methylpyridin-3-amine

Operational Protocol: From Bench to Disposal

Adherence to a strict operational protocol is as crucial as wearing the correct PPE.

Pre-Handling Checklist
  • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Ensure an appropriate spill kit (containing absorbent material like sand or vermiculite) is readily accessible.[5][7]

  • Locate the nearest safety shower and eyewash station.

  • Don all required PPE as outlined in Section 2.2.

Handling and Use
  • Handle the substance exclusively within the fume hood.[6]

  • Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge.[7][13]

  • Avoid actions that could generate dust or aerosols.

  • Keep containers tightly closed when not in use.[2][7]

  • Do not eat, drink, or smoke in the handling area.[12][13]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12][13]

Disposal Plan
  • Chemical Waste: Unused 5-methoxy-6-methylpyridin-3-amine and solutions containing it must be disposed of as hazardous waste. Collect in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous waste.[10] Place these items in a designated, sealed hazardous waste container.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[2] Never pour aromatic amine waste down the drain, as these compounds can be toxic to aquatic life.[4][10]

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[6][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[6][13]

  • Spill: Evacuate non-essential personnel from the area. Wearing full PPE, including respiratory protection if necessary, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[7] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7][8]

By adhering to these stringent guidelines, you build a culture of safety and ensure the well-being of all laboratory personnel, which is the foundation of trustworthy and reproducible science.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-5-methylpyridin-3-amine. PubChem Compound Database. Available at: [Link]

  • SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution SDS. Available at: [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Available at: [Link]

  • NextSDS. (n.d.). 6-methoxy-N-methylpyridin-3-amine — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution SDS. Available at: [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Available at: [Link]

  • JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine. Available at: [Link]

  • MAPA Professional. (n.d.). Chemical glove selection tool. Available at: [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.